molecular formula C10H10O2 B1625968 5-Methoxy-3-methylbenzofuran CAS No. 7182-30-1

5-Methoxy-3-methylbenzofuran

Cat. No.: B1625968
CAS No.: 7182-30-1
M. Wt: 162.18 g/mol
InChI Key: JRSNEXVRVTXGIK-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylbenzofuran (CAS 7182-30-1) is a high-purity benzofuran derivative of significant interest in medicinal chemistry and pharmacological research. This compound, with a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol, serves as a key synthetic intermediate and a privileged scaffold in the development of novel bioactive molecules . Benzofuran derivatives are extensively studied for their potential as inhibitors of cytochrome P450 enzymes . Specifically, structurally related synthetic benzofurans have demonstrated potent and selective inhibitory effects on CYP2A6, a major enzyme involved in nicotine metabolism and the activation of tobacco-specific procarcinogens . This makes 5-Methoxy-3-methylbenzofuran a valuable lead compound in research aimed at developing smoking cessation agents and chemopreventive drugs to reduce tobacco-related cancer risks . The compound must be handled with care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and adequate ventilation are required during use. This product is intended for research applications only and is not approved for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-3-methyl-1-benzofuran
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InChI

InChI=1S/C10H10O2/c1-7-6-12-10-4-3-8(11-2)5-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSNEXVRVTXGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30523010
Record name 5-Methoxy-3-methyl-1-benzofuran
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7182-30-1
Record name 5-Methoxy-3-methylbenzofuran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-3-methyl-1-benzofuran
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Foundational & Exploratory

Navigating the Benzofuran Scaffold: A Technical Guide to CAS 3710-50-7 and the Structurally Related 5-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Chemical Identity

In the landscape of chemical synthesis and drug discovery, precise identification of molecules is paramount. This guide addresses the chemical entity associated with CAS number 3710-50-7 . It is crucial to note a common point of confusion: while the name 5-Methoxy-3-methylbenzofuran is sometimes erroneously associated with this CAS number, the authoritative Chemical Abstracts Service registry definitively assigns CAS 3710-50-7 to the compound Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate .

This guide will primarily focus on the properties and synthesis of the correct compound, Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. Recognizing the potential for user interest in the similarly named compound, a comprehensive section on 5-Methoxy-3-methylbenzofuran (CAS 7182-30-1) is also included.

The benzofuran core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, antiviral, antifungal, anti-inflammatory, and neuroprotective agents.[1][3][4] This guide serves as a technical resource for researchers looking to understand and utilize these specific benzofuran derivatives in their work.

Part 1: Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS 3710-50-7)

This compound is a substituted benzofuran carrying an ethyl ester at the 2-position, a methyl group at the 3-position, and a methoxy group at the 5-position. These substitutions significantly influence the molecule's electronic properties and steric profile, making it a valuable intermediate for further chemical elaboration.

Core Properties and Specifications

Below is a summary of the key identifiers and physical properties for Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

PropertyValueSource(s)
CAS Number 3710-50-7[5]
Molecular Formula C₁₃H₁₄O₄[5]
Molecular Weight 234.25 g/mol [5]
IUPAC Name ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate[5]
Synonyms 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid ethyl esterN/A
Canonical SMILES CCOC(=O)C1=C(C)C2=CC(OC)=CC=C2O1[5]
InChI Key DAETWRKPSJXAJB-UHFFFAOYSA-N[5]
Molecular Structure

The structure of Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate, featuring the core benzofuran ring system with its substituents, is depicted below.

Caption: Structure of Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

Synthesis Protocol

Reaction Scheme:

Synthesis_Scheme starting_material p-Methoxyphenol product Ethyl 5-methoxy-3-methyl- 1-benzofuran-2-carboxylate starting_material->product 1. Pechmann condensation 2. Cyclization reagent1 Ethyl acetoacetate reagent1->product reagent2 Sulfuric acid reagent2->product Catalyst

Caption: Proposed synthesis of Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of p-methoxyphenol (1.0 eq) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Experimental Choices:

  • The Pechmann condensation is a classic and efficient method for the synthesis of coumarins, which can be readily converted to benzofurans.

  • Sulfuric acid acts as a catalyst for both the initial condensation and the subsequent cyclization to form the benzofuran ring.

  • The use of TLC is crucial for monitoring the reaction to ensure complete consumption of the starting materials and to prevent the formation of by-products.

Spectral Data Insights

Detailed spectral data for Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is not available in the public domain. However, based on the structure and data from closely related analogs, the following spectral characteristics can be anticipated.[7][8]

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the benzofuran ring, a singlet for the methoxy group protons, a quartet and a triplet for the ethyl ester group, and a singlet for the methyl group at the 3-position.

  • ¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon of the ester, the methoxy carbon, the carbons of the ethyl group, and the methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C-O stretching of the ether and ester groups, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak (M+) should be observable, along with fragmentation patterns corresponding to the loss of the ethoxy group and other fragments from the benzofuran core.

Reactivity and Applications in Drug Development

The functional groups on Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate offer several avenues for chemical modification:

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in other transformations.

  • Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the benzene ring towards electrophilic substitution reactions, allowing for the introduction of additional functional groups.

  • Side-Chain Modification: The methyl group at the 3-position can potentially be functionalized, although this is generally less reactive than the other positions.

The potential applications of this molecule in drug development are broad, given the established biological activities of the benzofuran scaffold. It can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic properties.

Part 2: 5-Methoxy-3-methylbenzofuran (CAS 7182-30-1)

This section details the properties of 5-Methoxy-3-methylbenzofuran, the compound that corresponds to the chemical name in the user's original query.

Core Properties and Specifications
PropertyValueSource(s)
CAS Number 7182-30-1
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol N/A
IUPAC Name 5-methoxy-3-methyl-1-benzofuran
Synonyms 5-methoxy-3-methyl-benzofuran
Physical Form Solid or semi-solid or liquid
Storage Temperature 2-8°C, sealed in dry conditions
Molecular Structure

Caption: Structure of 5-Methoxy-3-methylbenzofuran.

Synthesis Outline

A plausible synthetic route to 5-Methoxy-3-methylbenzofuran involves the methylation of 3-methyl-benzofuran-5-ol.[9]

Reaction Scheme:

Synthesis_Scheme_2 starting_material 3-methyl-benzofuran-5-ol product 5-Methoxy-3-methylbenzofuran starting_material->product Williamson ether synthesis reagent Methyl iodide (MeI) reagent->product

Caption: Synthesis of 5-Methoxy-3-methylbenzofuran.

Methodology Overview:

This reaction is a standard Williamson ether synthesis where the hydroxyl group of 3-methyl-benzofuran-5-ol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack the methyl iodide, forming the methoxy ether.

Safety and Handling

According to the Globally Harmonized System (GHS), 5-Methoxy-3-methylbenzofuran is associated with the following hazards:

  • Pictograms: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS 3710-50-7) and the related compound 5-Methoxy-3-methylbenzofuran (CAS 7182-30-1). By clarifying the correct association between the CAS number and chemical structure, this document serves as a reliable resource for researchers. The benzofuran scaffold continues to be a fertile ground for the discovery of new bioactive molecules, and a thorough understanding of the properties and synthesis of its derivatives is essential for advancing research in medicinal chemistry and drug development.

References

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Harmonized Research in Pharmacy.
  • Bioactive Benzofuran deriv
  • Pharmacological Activities of Benzofuran Derivatives. (n.d.).
  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
  • 5-Methoxy-3-methylbenzofuran | 7182-30-1. (n.d.). Sigma-Aldrich.
  • 5-Methoxy-3-methylbenzofuran | 7182-30-1. (n.d.). Sigma-Aldrich.
  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Acta Poloniae Pharmaceutica.
  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate - C13H14O4 | CSSS00000257090. (n.d.). Chemspace.
  • Synthesis of ethyl benzofuran-2-carboxyl
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC - NIH.
  • 5-Methoxy-2-benzofuran-1(3H)-one. (n.d.). PMC.
  • 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxyl
  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. (2014). International Journal of Chemical and Physical Sciences.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.).
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Cuestiones de Fisioterapia.
  • H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). (n.d.).
  • BENZOFURAN, 3-/6-METHOXY-M-TOLYL/- 5-METHYL-, - Optional[1H NMR] - Chemical. (n.d.). SpectraBase.
  • 3-benzofurancarboxylic acid, 5-methoxy-2-((thioureido)methyl)-, ethyl ester, hydrobromide. (n.d.). PubChemLite.
  • (PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (n.d.).
  • Application Notes and Protocols: Ethyl 5-methylfuran-2-carboxylate and its Analogs in Medicinal Chemistry. (n.d.). Benchchem.
  • (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. (2023). MDPI.
  • Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterific
  • (3R,3aS,5aR,9aS,9bS)-3-(methoxymethyl)-5a-methyl-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,9-dione | C15H22O4 | CID 44568211. (n.d.). PubChem.

  • 5-methoxy-N-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1-benzofuran-2-carboxamide - C20H21NO5 | CSSS00026381128. (n.d.). Chemspace.
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Architectures of Nature: A Technical Guide to the Discovery, Isolation, and Elucidation of Novel Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundation

Benzofurans represent a privileged class of heterocyclic compounds characterized by a fused bicyclic system comprising a benzene ring and a furan ring. Found ubiquitously across terrestrial plants, marine organisms, and endophytic fungi, these natural products serve as sophisticated biological defense mechanisms and potent pharmacological agents[1].

For drug development professionals, the benzofuran scaffold is a highly versatile pharmacophore. The planar, electron-rich aromatic system facilitates diverse π-π stacking and hydrogen-bonding interactions within biological targets. Recent advances have highlighted their efficacy in targeting neurodegenerative pathways, overcoming multidrug-resistant cancers, and neutralizing acute inflammatory cascades[2]. This whitepaper provides a rigorous, causal framework for discovering, isolating, and validating novel benzofuran derivatives from complex biological matrices.

Discovery Strategy: Bioguided Fractionation

Modern discovery of benzofurans has shifted from untargeted screening to bioguided fractionation. By allowing real-time biological assays to dictate the chemical isolation pathway, researchers prevent the costly purification of inactive metabolites.

Biological factories present distinct metabolic profiles. For example, terrestrial plants such as Cortex Mori Radicis are rich in prenylated benzofuranones and 2-arylbenzofurans[3], whereas marine-derived fungi like Penicillium crustosum yield unique nitrogen-containing aza-benzofurans[4].

Table 1: Quantitative Pharmacological Data of Recently Isolated Benzofurans
CompoundBiological SourceTherapeutic Target / ActivityPotency Metric (IC₅₀)
Cathafuran C Cortex Mori Radicis (Terrestrial Plant)Butyrylcholinesterase (BChE) Inhibition1.7 µM[3]
Compound 4 (Aza-benzofuran) Penicillium crustosum (Marine Fungus)iNOS / Nitric Oxide Release Inhibition16.5 µM[4]
Moracin M Morus alba (Terrestrial Plant)Butyrylcholinesterase (BChE) Inhibition38.08 µM[3]
Euparin Radix Eupatorii Chinensis (Terrestrial Plant)Broad-spectrum Anti-inflammatory>98% HPLC Recovery[5]

Master Protocol: Extraction, Partitioning, and High-Resolution Isolation

To successfully isolate low-abundance benzofurans, the experimental workflow must operate as a self-validating system, utilizing orthogonal separation mechanisms to progressively strip away interfering matrices.

IsolationWorkflow A Raw Material (Plant/Marine Fungi) B Solvent Extraction (80% MeOH Maceration) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) C->D E Bio-guided Screening (Target Assays) D->E Aliquots F Active Fraction (EtOAc Phase) D->F E->F Identifies Target G Primary Chromatography (Silica Gel) F->G H Orthogonal Purification (Sephadex LH-20) G->H I Preparative HPLC (RP-C18) H->I J Novel Benzofuran Derivatives I->J K Structural Elucidation (NMR, MS, XRD) J->K

Figure 1: Bioguided isolation workflow for novel benzofuran derivatives.

Step-by-Step Methodology

Self-Validating Rule: Every fraction must be analyzed via analytical Thin-Layer Chromatography (TLC) under UV illumination (254 nm and 365 nm) before pooling. Benzofurans typically exhibit strong fluorescence quenching at 254 nm due to their conjugated aromatic systems.

Step 1: Biomass Preparation & Extraction

  • Action : Pulverize dried biomass to a fine powder to maximize surface area. Macerate in 80% aqueous Methanol (MeOH) at 25°C for 48 hours. Repeat three times.

  • Causality : Unlike aggressive thermal methods like Soxhlet extraction, cold maceration prevents the thermal degradation of heat-sensitive substituents. MeOH provides optimal polarity and small molecular radius, allowing deep penetration into the cellular matrix to solubilize both polar glycosides and moderately polar aglycones.

Step 2: Sequential Liquid-Liquid Extraction (LLE)

  • Action : Concentrate the MeOH extract in vacuo, suspend it in distilled water, and partition sequentially with equal volumes of n-hexane, ethyl acetate (EtOAc), and n-butanol.

  • Causality : This step-gradient of dielectric constants segregates compound classes. Hexane strips away highly lipophilic interference (waxes, chlorophyll). The EtOAc phase selectively pulls the intermediate-polarity secondary metabolites, including the target benzofurans. Polar sugars and tannins remain locked in the aqueous and butanol phases.

Step 3: Primary Fractionation (Normal-Phase Silica Gel)

  • Action : Apply the biologically active EtOAc fraction to a normal-phase silica gel column (100-200 mesh). Elute using a gradient of Hexane:EtOAc (100:0 to 0:100 v/v).

  • Causality : Bare silica separates molecules based on hydrogen-bonding capacity and polarity. Fractions are pooled based on TLC profiles.

Step 4: Intermediate Purification (Sephadex LH-20)

  • Action : Pass complex sub-fractions through a Sephadex LH-20 size-exclusion column, eluting with an isocratic MeOH/Dichloromethane (1:1) mix.

  • Causality : Sephadex provides an orthogonal separation mechanism—sorting molecules by size and weak π-π interactions. This efficiently removes polymeric impurities without the irreversible chemisorption risks associated with silica gel.

Step 5: High-Resolution Preparative HPLC

  • Action : Resolve closely eluting structural isomers using Reverse-Phase C18 Preparative HPLC. Employ a gradient of acetonitrile and aqueous phosphoric acid (0.2% v/v) or formic acid at a flow rate of 5–10 mL/min[5].

  • Causality : High theoretical plate counts on a C18 column are required to achieve baseline resolution between structural homologs (e.g., isolating 12,13-dihydroxyeuparin from euparin[5]). Monitor dynamically via a Diode Array Detector (DAD) set to 240 nm to track the specific UV maxima of the benzofuran core.

Structural Elucidation Framework

Once absolute purity is achieved (>98% by HPLC), orthogonal spectroscopic techniques are utilized to explicitly define the molecular architecture[4].

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) : Establishes the exact mass and deduces the molecular formula (e.g., verifying the presence of distinct isotopic patterns if halogens are present).

  • 1D and 2D NMR (Nuclear Magnetic Resonance) :

    • ¹H-NMR : Protons on the furan ring (H-2 and H-3) typically present as distinct doublets (if substituted) or singlets in the 6.8–7.6 ppm range[3].

    • ¹³C-NMR & HMBC : The oxygen-bound carbon (C-2) exhibits significant deshielding (~145-155 ppm). Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to prove connectivity—specifically looking for cross-peaks linking the furan ring protons to the adjacent quaternary carbons of the benzene core.

  • X-Ray Crystallography & Electronic Circular Dichroism (ECD) : For benzofurans with chiral centers (such as prenylated benzofuranones), empirical ECD spectra are compared against quantum mechanical Time-Dependent Density Functional Theory (TDDFT) calculations to assign absolute stereochemistry[3][4].

Pharmacodynamic Mechanisms & Pathways

The therapeutic viability of benzofurans stems from their ability to interrupt pathological signaling at the receptor and transcription levels[1].

A compelling example is the anti-inflammatory activity observed in novel aza-benzofurans isolated from the marine fungus Penicillium crustosum. These derivatives directly modulate the inflammatory cascade triggered by lipopolysaccharide (LPS). By blocking downstream signaling, they inhibit the transcription and enzymatic activity of Inducible Nitric Oxide Synthase (iNOS), thereby halting the cytotoxic overproduction of Nitric Oxide (NO) in macrophages without compromising baseline cell viability[4].

iNOSPathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB iNOS_Gene iNOS Gene Expression NFkB->iNOS_Gene iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme NO Nitric Oxide (NO) Overproduction iNOS_Enzyme->NO Inflammation Acute Inflammatory Response NO->Inflammation Benzofuran Novel Aza-Benzofurans (e.g., from P. crustosum) Benzofuran->iNOS_Enzyme Direct Inhibition (IC50 ~16.5 µM)

Figure 2: Mechanism of aza-benzofurans inhibiting the iNOS inflammatory pathway.

Similarly, in neurodegenerative pharmacology, naturally occurring 2-arylbenzofuran derivatives exhibit powerful, competitive inhibition of cholinesterases (like BChE), protecting critical neurotransmitters from enzymatic degradation in the synaptic cleft[3].

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC (nih.gov) - 2

  • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC (nih.gov) - 1

  • Isolation and simultaneous determination of two benzofurans in Radix Eupatorii Chinensis - PubMed (nih.gov) - 5

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC (nih.gov) - 4

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity - MDPI - 3

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A Technical Guide to the Biological Activity Screening of a 5-Methoxy-3-methylbenzofuran Library

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities. This guide provides a comprehensive framework for the systematic biological activity screening of a novel 5-Methoxy-3-methylbenzofuran library. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the causal logic behind the strategic decisions in a screening cascade—from broad-based primary assays to targeted secondary and mechanistic studies. We will explore robust, self-validating methodologies for anticancer, antimicrobial, and anti-inflammatory screening, grounded in authoritative practices to ensure the generation of reliable and actionable data for drug development professionals.

Introduction: The Rationale for Screening Benzofurans

Benzofuran and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The specific 5-methoxy-3-methylbenzofuran core has been identified in compounds with significant biological potential.[3][4] The strategic rationale for building and screening a library based on this scaffold is twofold:

  • Structural Precedent : Existing data on related structures suggest a high probability of identifying bioactive "hits". For instance, methoxy groups on the benzofuran ring have been shown to be advantageous for cytotoxic activity.[4][5]

  • Chemical Tractability : The benzofuran ring system is synthetically accessible, allowing for the creation of a diverse library of analogues through established chemical methods, starting from precursors like 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.[3][6] This enables a systematic exploration of the Structure-Activity Relationship (SAR) to optimize potency and selectivity.[7]

This guide outlines a tiered screening approach designed to efficiently identify and characterize the most promising compounds within the library.

The High-Throughput Screening (HTS) Cascade: A Strategic Overview

A successful screening campaign relies on a logical progression from high-throughput, cost-effective primary assays to more complex, lower-throughput secondary assays for hit validation and characterization.[8][9] This tiered approach, or "screening cascade," maximizes efficiency by rapidly eliminating inactive compounds and focusing resources on promising hits.

The fundamental workflow is designed to first identify broad biological activity and then refine our understanding of potency, selectivity, and mechanism of action.

HTS_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Lead Characterization Library 5-Methoxy-3-methylbenzofuran Library Primary_Screen Parallel Primary Screens (Single High Concentration) - Anticancer (MTT Assay) - Antimicrobial (MIC Assay) - Anti-inflammatory (COX Assay) Library->Primary_Screen Hit_ID Hit Identification (Activity > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Analysis (IC50 / MIC Determination) Hit_ID->Dose_Response Selectivity Selectivity & Counter-Screens (e.g., Normal vs. Cancer Cells, COX-1 vs. COX-2) Dose_Response->Selectivity MoA Mechanism of Action (MoA) Studies (e.g., Apoptosis Assay) Selectivity->MoA Lead_Candidate Lead Candidate MoA->Lead_Candidate

Caption: A strategic workflow for a tiered biological activity screening cascade.

Part 1: Primary Screening Methodologies

The primary screen is designed to cast a wide net, testing every compound in the library at a single, relatively high concentration (e.g., 10-50 µM) against a panel of diverse biological targets.

Anticancer Activity: Cytotoxicity Screening

Causality: The benzofuran scaffold is a well-established pharmacophore in oncology research, with numerous derivatives showing potent antiproliferative activity against various cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2).[2][10] Therefore, a primary cytotoxicity screen is the logical first step. The MTT assay is a robust, inexpensive, and widely adopted colorimetric method for assessing metabolic activity, which serves as an effective proxy for cell viability and proliferation in a high-throughput format.[11][12]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Addition: Prepare stock solutions of the benzofuran library compounds in DMSO. Dilute the compounds in culture medium to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle controls (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce viability below a predefined threshold (e.g., <50%) are considered primary hits.

MTT_Workflow cluster_workflow MTT Assay Protocol A 1. Seed Cancer Cells in 96-well Plate B 2. Add Library Compounds A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) & Solubilize Formazan D->E F 6. Read Absorbance (570 nm) E->F

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Causality: Heterocyclic compounds, including benzofurans, are a rich source of potential antimicrobial agents.[1] A primary screen to determine the Minimum Inhibitory Concentration (MIC) is the gold-standard method for quantifying a compound's ability to inhibit microbial growth.[13] This assay is crucial for identifying candidates to combat the growing threat of antimicrobial resistance.[14]

Experimental Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Culture representative bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[15]

  • Compound Preparation: Perform a two-fold serial dilution of the library compounds in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should be broad (e.g., 128 µg/mL to 1 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with a known antibiotic like Gentamicin) and a negative control (bacteria with no compound).[15]

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13] This can be assessed visually or by measuring absorbance at 600 nm.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Causality: Inflammation is a critical process in many diseases, and the cyclooxygenase (COX) enzymes are key mediators of this pathway.[16] Benzofuran derivatives have demonstrated anti-inflammatory properties, making a COX inhibition assay a highly relevant primary screen.[17] Screening against both COX-1 and COX-2 isoforms simultaneously is vital, as selective inhibition of COX-2 is a desirable trait for modern anti-inflammatory drugs to avoid the gastrointestinal side effects associated with COX-1 inhibition.[18]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Assay Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G₂ (PGG₂) is followed by the reduction to PGH₂. This second step involves a peroxidase-mediated reaction that can be monitored colorimetrically using a probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[18]

  • Reaction Setup: In a 96-well plate, add reaction buffer, heme, either ovine COX-1 or human recombinant COX-2 enzyme, and the test compound from the benzofuran library.

  • Initiation: Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric probe (TMPD).

  • Data Acquisition: Monitor the absorbance increase over time using a plate reader. The rate of reaction is proportional to the enzyme activity.

  • Analysis: Compare the reaction rates in the presence of test compounds to the vehicle control. Calculate the percent inhibition for each compound against both COX-1 and COX-2. Compounds showing significant inhibition (e.g., >50%) against COX-2 are identified as hits.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins, Thromboxanes (GI Protection, Platelet Aggregation) COX1->PGs_TXs PGs_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflam Inhibitor Benzofuran Inhibitor Inhibitor->COX2

Caption: Simplified COX signaling pathway showing the target for selective inhibitors.

Part 2: Hit Confirmation and Secondary Screening

Compounds identified as "hits" in the primary screens require further validation to confirm their activity and characterize their properties.

  • Dose-Response Analysis: Hits are re-tested across a range of concentrations (typically 8-12 points) to generate a dose-response curve. From this curve, the IC₅₀ (half-maximal inhibitory concentration) for anticancer and anti-inflammatory assays, or a confirmed MIC for antimicrobial assays, is calculated. This provides a quantitative measure of potency, allowing for the ranking of compounds.[19]

  • Selectivity and Cytotoxicity Counter-Screens: A critical step is to determine if the observed activity is specific.

    • For Anticancer Hits: Compounds should be tested against a non-cancerous, normal cell line (e.g., human umbilical vein endothelial cells - HUVEC, or normal epithelial cells)[7]. A compound that is highly toxic to both cancer and normal cells is a non-specific cytotoxic agent and is generally deprioritized. A high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is desirable.

    • For Anti-inflammatory Hits: The IC₅₀ values against both COX-1 and COX-2 are determined. The COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) is calculated. A high index indicates desirable selectivity for the target enzyme.[16]

  • Mechanism of Action (MoA) Studies: For the most promising leads, initial MoA studies can provide deeper insight. For example, potent and selective anticancer compounds can be evaluated in an apoptosis assay (e.g., Annexin V/Propidium Iodide staining) to determine if they induce programmed cell death, a preferred mechanism for cancer therapeutics.[2][20]

Data Presentation and Interpretation

Clear and concise data presentation is essential for making informed decisions. Quantitative data from the secondary screens should be summarized in a structured table to allow for direct comparison between lead compounds.

Table 1: Hypothetical Biological Activity Data for Lead Compounds from the 5-Methoxy-3-methylbenzofuran Library

Compound IDAnticancer Activity (A549 Cells, IC₅₀ in µM)Selectivity Index (IC₅₀ HUVEC / IC₅₀ A549)Antimicrobial Activity (S. aureus, MIC in µg/mL)Anti-inflammatory Activity (COX-2 IC₅₀ in µM)COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)
BF-007 1.48>25>12825.61.2
BF-021 45.21.585.815.4
BF-035 8.912.5160.34>100
Doxorubicin0.528.0N/AN/AN/A
CelecoxibN/AN/AN/A0.04>250

Data are hypothetical and for illustrative purposes only. Doxorubicin and Celecoxib are included as representative standard drugs.

Interpretation:

  • BF-007 emerges as a potent and highly selective anticancer lead.

  • BF-021 shows moderate antimicrobial activity but lacks cancer cell selectivity.

  • BF-035 is an exceptionally potent and highly selective COX-2 inhibitor, making it a strong lead for anti-inflammatory drug development.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the biological screening of a 5-Methoxy-3-methylbenzofuran library. By integrating scientifically-grounded primary assays with confirmatory secondary screens, researchers can efficiently identify and validate compounds with significant therapeutic potential. The emphasis on understanding the causality behind assay selection, ensuring protocol robustness, and performing critical counter-screens for selectivity is paramount to the successful transition of a "hit" compound from a screening plate to a viable lead candidate for preclinical development. The diverse biological activities historically associated with the benzofuran scaffold make such libraries a valuable starting point in the quest for novel therapeutics.

References

  • Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). National Center for Biotechnology Information.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Retrieved March 7, 2026, from [Link]

  • Fisyuk, A. S., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Khan, I., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Bari, V., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Ahmad, I., et al. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Shashidhar, et al. (2015). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). Academia.edu. Retrieved March 7, 2026, from [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica. Retrieved March 7, 2026, from [Link]

  • Son, S., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Retrieved March 7, 2026, from [Link]

  • Setyaningsih, Y. S. H. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2022). International Journal for Scientific Research & Development. Retrieved March 7, 2026, from [Link]

  • Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. (2020). Bioorganic Chemistry. Retrieved March 7, 2026, from [Link]

  • Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). American Society for Microbiology Journals. Retrieved March 7, 2026, from [Link]

  • Schumacher, T. J., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Retrieved March 7, 2026, from [Link]

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  • Stącel, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Retrieved March 7, 2026, from [Link]

  • Al-Sanea, M. M., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Retrieved March 7, 2026, from [Link]

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Methodological & Application

Application of 5-Methoxy-3-methylbenzofuran in Medicinal Chemistry: From Scaffold Design to Multi-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Pharmacological Rationale

In modern medicinal chemistry, the rational design of therapeutics heavily relies on the deployment of privileged scaffolds. 5-Methoxy-3-methylbenzofuran represents a highly versatile, electronically rich bicyclic system that serves as an essential building block in drug discovery[1].

The pharmacological relevance of this compound is driven by three critical structural features:

  • Benzofuran Core: Acting as a bioisostere for the indole ring, the benzofuran nucleus provides similar spatial geometry and

    
     stacking capabilities within receptor binding pockets, but with significantly enhanced metabolic stability against oxidative degradation (e.g., by monoamine oxidases).
    
  • 5-Methoxy Substituent: This functional group modulates the lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetration. Crucially, the oxygen atom serves as a directional hydrogen-bond acceptor, allowing for precise anchoring within target sites like the Dopamine D2 receptor and Phosphodiesterase 4D (PDE4D)[2][3].

  • 3-Methyl Substituent: The benzylic/allylic methyl group serves dual purposes. Pharmacologically, it provides steric bulk that dictates the rotational conformation of adjacent structural vectors. Synthetically, it acts as a highly reactive handle for late-stage functionalization, primarily through chemoselective oxidation to an aldehyde or halogenation[4][5].

Key Medicinal Chemistry Applications

Multi-Target-Directed Ligands (MTDLs) for Alzheimer’s Disease

Neurodegenerative conditions like Alzheimer's Disease (AD) possess complex etiologies that render single-target therapies ineffective. 5-Methoxy-3-methylbenzofuran has been successfully utilized to construct Clioquinol-Moracin M hybrids , functioning as MTDLs[3].

By fusing the metal-chelating properties of clioquinol with the PDE4D-inhibitory benzofuran framework, researchers synthesized derivatives (such as compound 18d ) capable of pleiotropic action. The 5-methoxybenzofuran moiety binds seamlessly into the PDE4D regulatory pockets, preventing cAMP hydrolysis and subsequently improving spatial memory[6]. Furthermore, these ligands disrupt the self-assembly of Amyloid-


 (

) aggregates via hydrophobic interactions directly mediated by the benzofuran's planar geometry[6].

MTDL_Pathway A 5-Methoxybenzofuran Hybrid Ligand (e.g., 18d) B PDE4D Inhibition A->B D Biometal Chelation (Cu2+, Zn2+) A->D F Antioxidant Core A->F C cAMP Elevation (Memory Recovery) B->C H Neuroprotection & Cognitive Improvement C->H E Block Aβ Aggregation D->E E->H G Reduced Neural Oxidative Stress F->G G->H

Pleiotropic mechanisms of benzofuran-based MTDLs in Alzheimer's Disease.

Dopamine D2-Like Receptor Ligands

Dopamine D2 and D3 receptors are critical targets for the treatment of schizophrenia and substance abuse disorders. 5-Methoxy-3-methylbenzofuran has been employed to synthesize


-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol analogs to probe D2/D3 subtype selectivity[2].

The rationale involves coupling the structurally rigid tropine core with the 5-methoxybenzofuryl moiety. While the unbridged analogs showed broad affinity, rigidification into the bridged octanol system (Compound 40) using the 5-methoxy substituted framework resulted in altered pharmacological profiles, demonstrating how steric and electronic distributions across the benzofuran ring govern receptor sub-type docking[5].

Anti-Microbial and Cytotoxic Agents

Beyond neurology, the scaffold is prominent in oncology and infectious diseases. Formulating 5-methoxy-3-methylbenzofuran into aryl ketoxime derivatives yields compounds with potent in vitro cytotoxic and anti-microbial activities[7]. The electron-rich nature of the methoxy-substituted aromatic ring enhances the overall lipophilicity, enabling these ketoximes to effectively penetrate bacterial cell walls and cellular membranes, disrupting intracellular targets[7].

Quantitative Structure-Activity Data

To illustrate the pharmacological efficacy of derivatives branching from this scaffold, key functional data points are consolidated below:

Ligand / DerivativeTarget ApplicationKey Pharmacological MetricReference
Compound 18d (Clioquinol-Moracin Hybrid)PDE4D / Alzheimer's

; Prevents

self-aggregation
[3][6]
Compound 16d (Clioquinol-Moracin Hybrid)PDE4D / Alzheimer's

[3]
Compound 16i (Isomeric Hybrid)PDE4D / Alzheimer's

[3]
Compound 40 (Octanol-based Ligand)Dopamine D2 Receptor100-fold decrease in binding vs unbridged analog[5]
Compound 9b (Aldehyde Intermediate)Chemical Synthesis

typical yield via

oxidation
[5]

Validated Experimental Protocols

The following step-by-step methodologies outline the functionalization of 5-methoxy-3-methylbenzofuran. These protocols have been rigorously engineered to ensure self-validation at critical chemical checkpoints.

Protocol A: Chemoselective Oxidation to 5-Methoxybenzofuran-3-carbaldehyde

Objective: Transform the relatively inert 3-methyl group into a highly reactive aldehyde for subsequent reductive amination or coupling operations. Mechanistic Causality: Selenium dioxide (


) is selected due to its remarkable chemoselectivity for allylic/benzylic oxidations. The reaction proceeds via an ene reaction followed by a [2,3]-sigmatropic rearrangement. This avoids the over-oxidation or aromatic ring cleavage that harsher oxidants (like 

) would induce[5].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, argon-purged flask, dissolve 5-methoxy-3-methylbenzofuran (1.0 eq, ~12.88 mmol) and high-purity

    
     (1.15 eq, 1.64 g, 14.81 mmol) in 16 mL of anhydrous 1,4-dioxane[5].
    
  • Thermal Activation: Heat the mixture to a vigorous reflux (

    
    ). Insight: The elevated temperature is causally required to overcome the activation energy barrier of the initial ene-reaction step[5].
    
  • Reaction Maintenance: Maintain reflux for 16 hours. Monitor via TLC (Hexane:EtOAc 8:2); the disappearance of the higher-

    
     starting material validates completion.
    
  • Colloidal Filtration (Critical Step): Cool the mixture to room temperature. Filter the crude mixture directly over a pad of Celite in a fritted filter, rinsing generously with THF (100 mL)[5]. Insight:

    
     reduces to elemental red selenium (
    
    
    
    ), forming a fine colloid. Failing to trap this on Celite will lead to the severe poisoning of transition-metal catalysts used in downstream steps.
  • Concentration: Evaporate the filtrate under reduced pressure to yield crude 5-methoxybenzofuran-3-carbaldehyde.

Synth_Workflow N1 Starting Material 5-Methoxy-3- methylbenzofuran N2 Oxidation SeO2, 1,4-Dioxane Reflux, 16h N1->N2 N3 Intermediate 5-Methoxybenzofuran- 3-carbaldehyde N2->N3 N4 Reductive Amination Amine, NaBH(OAc)3 N3->N4 N5 Target Construct e.g., D2 Ligands or MTDL Hybrids N4->N5

Synthetic workflow for transforming 5-Methoxy-3-methylbenzofuran into drug constructs.

Protocol B: De Novo Cyclization of the Benzofuran Core

Objective: Synthesize 5-methoxy-3-methylbenzofuran from upstream aryloxy-ketone precursors when commercial sourcing is unviable or isotopic labeling is required. Mechanistic Causality: The transformation relies on the acid-catalyzed intramolecular cyclization of an aryloxy-ketone. Acetic anhydride serves dual causality: it acts as a polar solvent to solvate the intermediates and acts as an aggressive dehydrating agent to drive the cyclization forward to establish aromaticity[2].

Step-by-Step Methodology:

  • Reaction Assembly: Suspend the aryloxy-ketone precursor (e.g., 91.52 mmol) and anhydrous sodium acetate (4.25 eq, 31.91 g) in 61 mL of acetic anhydride[2].

  • Reflux & Dehydration: Heat the slurry to reflux under an Argon atmosphere for 3 hours. The sodium acetate acts as a mild base to facilitate enolization prior to electrophilic attack[2].

  • Hydrolytic Quench (Safety Critical): Cool the mixture down to

    
     in an ice bath. Slowly quench the reaction by the dropwise addition of 
    
    
    
    (180 mL), then stir vigorously at room temperature for 16 hours. Insight: This prolonged stirring is strictly required to safely hydrolyze unreacted acetic anhydride into acetic acid, preventing violent exothermic reactions during subsequent base extractions[2].
  • Liquid-Liquid Extraction: Extract the aqueous mixture with benzene or toluene (200 mL). Isolate the organic layer[2].

  • Neutralization & Drying: Wash the organic fraction iteratively with a

    
    
    
    
    
    solution to neutralize residual acetic acid, followed by a brine/water wash (100 mL). Dry over anhydrous
    
    
    and evaporate to yield the pure 5-methoxy-3-methylbenzofuran core[2].

References

  • [2][5] Paul, N. M., et al. "Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol." Journal of Medicinal Chemistry, 2008. PMC. Available at:[Link]

  • [7] Abd El-Karim, S. S., et al. "Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity." Cancer Research Group. Available at: [Link]

  • [4] Xchxn. "US3070606A." Google Patents. Available at:

  • [8] Publikationsserver der Universität Regensburg. "Development of New Catalytic Systems for the Palladium-Catalyzed Carbonylation of Olefins." 2018. Available at: [Link]

  • [3][6] Wang, Z., et al. "Design, Synthesis and Evaluation of Orally Available Clioquinol-Moracin M Hybrids as Multi-Target-Directed Ligands for Cognitive Improvement in a Rat Model of Neurodegeneration in Alzheimer's Disease." Journal of Medicinal Chemistry, 2015. Available at: [Link]

Sources

The Versatility of the 5-Methoxy-3-methylbenzofuran Scaffold in Target-Directed Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide by a Senior Application Scientist.

The pursuit of novel, multi-target pharmacophores requires starting scaffolds that offer structural stability, precise stereochemical control, and tunable pharmacokinetic properties. 5-Methoxy-3-methylbenzofuran (CAS 7182-30-1) has emerged as a privileged structure in modern medicinal chemistry. Featuring a planar, aromatic core, this scaffold provides critical lipophilicity while offering distinct functionalization advantages: the 5-methoxy group acts as a potent hydrogen-bond acceptor, and the 3-methyl group provides essential steric bulk that locks adjacent C-2 substituents into biologically active conformations[1].

This guide provides an authoritative roadmap for drug development professionals seeking to leverage the 5-methoxy-3-methylbenzofuran scaffold. We will explore its structural translation into oncological, neurological, and neurodegenerative therapeutics, followed by rigorously validated synthetic and biological protocols.

Rational Drug Design: Functionalizing the Scaffold

The unique stereoelectronic properties of 5-methoxy-3-methylbenzofuran allow it to be seamlessly integrated into disparate pharmacological pathways depending on its derivatization[2].

  • Oncology (Tubulin Polymerization Inhibitors): By attaching a 3,4,5-trimethoxybenzoyl moiety at the C-2 position, researchers have developed potent anti-mitotic agents[1]. The 5-methoxy group coordinates with the hydrophobic colchicine-binding site on the

    
    -tubulin heterodimer, while the 3-methyl group sterically hinders the free rotation of the C-2 aroyl group, ensuring optimal alignment within the binding pocket[3].
    
  • Neurology (Dopamine D2 Ligands): Modifying the scaffold with tropane or 8-azabicyclo[3.2.1]octane rings produces highly selective Dopamine D2 receptor antagonists, critical for next-generation psychiatric therapeutics[4].

  • Neurodegeneration (Alzheimer’s Disease): The scaffold serves as the foundation for Clioquinol-Moracin M hybrids. These multi-target-directed ligands simultaneously inhibit phosphodiesterase 4D (PDE4D) and attenuate Amyloid-

    
     (
    
    
    
    ) aggregation, addressing both the inflammatory and plaque-forming pathologies of Alzheimer’s disease[5].

ScaffoldWorkflow S 5-Methoxy-3-methylbenzofuran (Core Scaffold) A1 C-2 Electrophilic Acylation (Friedel-Crafts) S->A1 Functionalization A2 N-Substitution / Hybridization (Cross-Coupling) S->A2 Functionalization T1 Colchicine-Site Tubulin Inhibitors (Oncology) A1->T1 Add Trimethoxybenzoyl T3 PDE4D / Amyloid-Beta Modulators (Alzheimer's) A1->T3 Clioquinol Hybridization T2 Dopamine D2 Receptor Ligands (Neurology) A2->T2 Add Tropane Ring

Structural derivatization pathways of the 5-methoxy-3-methylbenzofuran scaffold.

Quantitative Structure-Activity Summaries

To benchmark the efficacy of derivatized 5-methoxy-3-methylbenzofuran constructs, the following table synthesizes quantitative data from recent lead-optimization campaigns:

Target PathwayDerivatization StrategyPharmacological EffectPrimary Efficacy Metric (In Vitro)
Tubulin (Colchicine Site) C-2 coupling with 3',4',5'-trimethoxybenzoyl[1]Anti-mitotic / CytotoxicInhibition of polymerization:

Dopamine D2 Receptor C-2 substitution with Tropane ring[6]D2R AntagonismHigh affinity binding:

PDE4D / Amyloid-

Clioquinol-Moracin M Hybridization[7]Anti-neurodegenerativeComplete attenuation of

aggregation
Indoleamine 2,3-dioxygenase C-4 Amino / C-2 Methanol modification[8]IDO Inhibition (Immuno-oncology)Suppressed immune tolerance:

Synthetic Protocol: Regioselective C-2 Acylation of the Scaffold

Objective: Synthesize a (5-Methoxy-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone derivative via Friedel-Crafts acylation, establishing the core pharmacophore for tubulin inhibition.

Causality of Design: The regioselectivity of this reaction takes advantage of the highly electron-rich C-2 position of the benzofuran ring. Tin(IV) chloride (


) is selected as the Lewis acid rather than Aluminum chloride (

). While

is more reactive, it often causes undesired cleavage of the 5-methoxy ether, compromising the structural integrity of the hydrogen-bond acceptor necessary for target binding[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 5-methoxy-3-methylbenzofuran in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Activation: Slowly add 1.2 equivalents of 3,4,5-trimethoxybenzoyl chloride to the stirring solution.

  • Catalysis: Dropwise, introduce 1.5 equivalents of anhydrous

    
    . Critical Control: The dropwise addition prevents rapid exothermic spikes that can lead to polymerization or degradation of the benzofuran core.
    
  • Reaction Evolution: Maintain the reaction at 0 °C for 30 minutes, then allow it to gradually warm to room temperature (20-25 °C), stirring for an additional 4 hours. Monitor via TLC (EtOAc/Hexane 2:8) until the starting scaffold is consumed.

  • Quenching & Extraction (Self-Validating Step): Quench the reaction strictly with cold 1N HCl. This neutralizes the Lewis acid and protonates any alkoxide intermediates. Extract the aqueous layer with DCM (

    
    ). Wash the combined organic layers with saturated 
    
    
    
    to remove unreacted acyl chloride (evidenced by the cessation of
    
    
    effervescence—a self-validating indicator of successful neutralization).
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/petroleum ether) to yield the pure 2-aroyl target compound as a white solid.
    

Biological Validation Protocol: In Vitro Tubulin Polymerization Assay

Objective: Validate the target engagement of synthesized 5-methoxy-3-methylbenzofuran derivatives against microtubule assembly.

Causality of Design: Tubulin assembly is an endothermic, GTP-driven process that scales with temperature. Measuring turbidity via absorbance at 340 nm provides a real-time, non-destructive proxy for microtubule mass. Pre-incubating the ligand at 0 °C ensures homogeneous thermodynamic binding to the unassembled


 heterodimers before GTP triggers rapid polymerization at 30 °C[3].

TubulinPathway LIG Benzofuran Derivative TUB Alpha/Beta-Tubulin Heterodimer LIG->TUB Binds Colchicine Site POL Arrest of Microtubule Assembly TUB->POL Prevents GTP-driven elongation G2M G2/M Phase Cell Cycle Arrest POL->G2M Disrupted Spindle Formation APO Mitochondrial Apoptosis Pathway G2M->APO Prolonged Checkpoint Activation

Mechanistic pathway of tubulin polymerization inhibition by benzofuran derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Purify bovine brain tubulin and dilute to a final working concentration of

    
     in standard Glutamate buffer (0.8 M monosodium glutamate, pH 6.6) supplemented with 1 mM EGTA. Note: A 
    
    
    
    concentration is deliberately chosen as it sits sufficiently above the critical concentration for spontaneous assembly, maximizing the assay's signal window.
  • Ligand Pre-Incubation: Dispense the assay buffer into pre-chilled (0 °C) spectrophotometer cuvettes. Introduce the synthesized benzofuran derivative at varying concentrations (

    
     to 
    
    
    
    ).
  • Internal System Validation (Controls):

    • Positive Control: Include a cuvette with

      
       Colchicine to validate that the tubulin batch retains its physiological sensitivity to colchicine-site inhibitors.
      
    • Vehicle Control: Include a cuvette with equivalent DMSO concentration (

      
      ). If the vehicle control fails to achieve a rapid, high-amplitude plateau of absorbance, the tubulin is likely degraded and the assay must be rejected.
      
  • Induction: Add GTP to all cuvettes to a final concentration of 0.4 mM while maintaining the temperature at 0 °C.

  • Kinetics Readout: Rapidly transfer the cuvettes to a temperature-controlled spectrophotometer pre-equilibrated to 30 °C. Monitor the increase in absorbance at 340 nm continuously for 20-30 minutes.

  • Data Processing: Calculate the

    
     as the compound concentration that reduces the final steady-state turbidity (plateau absorbance) by 50% relative to the DMSO control.
    

References

  • Sigma-Aldrich Product Specification - 5-Methoxy-3-methylbenzofuran. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW0SRNZOHf0XRvhguihbJPS7SdJyTTG4P22eDZTKdMq5EiFLLSiKjZ3i81r_d3F5YbznhNkSrylOIaOPq8B42KPDIRszTXBj0sN9tNf5Go0O_wZWpp7_-rdpWy0maD_noRm6wpli9tJKL_yR7i0cdfsaLxqdvR6kfr-gM=]
  • Romagnoli, R., et al. "Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization." Current Cancer Drug Targets, PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRhJJbE8uv_qxv2rJHE7AbtYzMh9B7LM9adzD3qLE8fhx18rAOe374upeevTKpuBX8NZpR9CqBcKdq4gIc6nndsJ4qxzF2ne_tqPIYB6T0TzfSDFVfXE_rFjo_dqHj6yPQMJf_28qMoL589w==]
  • Grundt, P., et al. "Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol." NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW74Y2VPHgXH9PT3nWt1ssVeZnGM1dUxci1JfW5pYmU3t6IRWonNZDwDz9Kma6X72B8Sm-iSDdlCKcuQG589tv5bGtUnmkh2F3LB3QRGLUkZFBoWJIu-o2GhZq2VX-pEJNlahbUcrujiWMbQ==]
  • Mao, F., et al. "Design, Synthesis and Evaluation of Orally Available Clioquinol-Moracin M Hybrids as Multi-Target-Directed Ligands for Cognitive Improvement in a Rat Model of Neurodegeneration in Alzheimer's Disease." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjS1I74M3DInHTTwgOJTRdV0L5KNsMRHG9Je9LHdOrCiWVw2jY2B4mwUuKeM79DqJezuaxIGIiL4MXMon6EEO8eHKQjmWsIzXfQ-YFLXIfEiTkuXaWBDwHsIzIQ95riy156LyU433--Tb4JPZO7ZaCdGBnj8AVAor63WMbN9bm6W-1eXlfJGEZoBYAH9FW3hEZAJ6PSdQPsR0v1JobEi4WQSdeZsa_9DgRYibdneRl0FoK1I5-glqCYz9o5TiryG3FZW0XKb8sNVUNsYvT4nHYE34SsxJhbHuOCJRFf7qfOsP9anRcC7YmdYAwghn2xbNgcB7N7qH2yclWLm9RfTu6R6aOH7gWrHqPPL1Em4whpdukG_hVZ1OcuNXS-76i2BgMP9H6094ctD9Seu4ViHQH_97zEw==]
  • Thesis Repository. "Synthesis of Oxygen Containing Heterocycles as Potential IDO Inhibitors." Nottingham ePrints.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFF6fE2h1_2osMKXz6ad8Wy8IRDDa3_hfR00qVIPK93YiSTs4_PXv9J6dcF69fpUB8LpqMK2qyBqc3EwXA1kjmoWGaIeO0af0UsFt6C1DT4fpn7UWDVL3DkMB2Sbdjsb1H8lBrjObybZ8G7qGp5pNNKYFj8TDh8F8KzBdff13Iw86fkeCbHfMCSh3ZZAxZqwsimzDd]

Sources

Application Note: High-Resolution 1H and 13C NMR Characterization of 5-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacological Context

Substituted benzofurans represent a privileged scaffold in modern medicinal chemistry, serving as core structures in the development of antimicrobial agents, tubulin polymerization inhibitors, and potent dopamine D2-like receptor ligands[1]. Among these, 5-Methoxy-3-methylbenzofuran is a critical synthetic intermediate and structural motif.

In drug development, unambiguous structural characterization is paramount. Misidentifying substitution patterns on the benzofuran core can lead to disastrous downstream failures in structure-activity relationship (SAR) modeling. This application note establishes a definitive, self-validating analytical workflow for elucidating the structure of 5-Methoxy-3-methylbenzofuran using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Experimental Protocols: Acquisition and Optimization

To ensure analytical trustworthiness, data acquisition must transcend basic measurement and become a controlled, reproducible process. The following protocol outlines the exact methodology for generating pristine NMR spectra, detailing the causality behind each physical and instrumental choice.

Step-by-Step Methodology
  • Sample Dissolution & Lock Solvent Selection:

    • Protocol: Dissolve 15 mg (for 1H) or 40 mg (for 13C) of purified 5-Methoxy-3-methylbenzofuran in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because the target molecule lacks exchangeable protons (such as -OH or -NH) that would require a hydrogen-bonding solvent like DMSO-d6. The deuterium nucleus provides a field-frequency lock, compensating for magnetic field drift over the course of the acquisition.

  • Tube Geometry and Loading:

    • Protocol: Transfer the solution to a high-precision 5 mm NMR tube. Ensure the solvent column height is precisely ≥4.0 cm.

    • Causality: Maintaining a 4 cm solvent height creates an "infinite cylinder" geometry relative to the RF receiver coil. This prevents magnetic susceptibility gradients caused by the liquid-air interface from distorting the line shape (shimming artifacts).

  • Probe Tuning and Shimming:

    • Protocol: Insert the sample into a 400 MHz NMR spectrometer. Execute automated gradient shimming on the Z and Z² axes.

    • Causality: Perfect magnetic field homogeneity is required to resolve the fine meta-couplings (

      
       Hz) in the aromatic ring. Shimming is complete when the TMS reference peak achieves a full-width at half-maximum (FWHM) of <1.0 Hz.
      
  • Pulse Sequence Execution:

    • 1H NMR: 16 transients, 30° excitation pulse, and a relaxation delay (d1) of 1.5 seconds.

    • 13C NMR: 512 transients, complete proton broad-band decoupling (e.g., WALTZ-16), and a d1 of 2.0 seconds.

    • Causality: Broad-band decoupling irradiates the proton frequencies, collapsing complex

      
      C-
      
      
      
      H scalar couplings into sharp singlets. This invokes the Nuclear Overhauser Effect (NOE), maximizing the signal-to-noise ratio for dilute carbon nuclei.

High-Resolution 1H NMR Interpretation

The proton spectrum of 5-Methoxy-3-methylbenzofuran acts as a direct map of its electronic environment. The mesomeric (+M) effect of the methoxy group and the inductive/anisotropic effects of the furan ring strictly dictate the chemical shifts and spin-spin splitting patterns (Table 1)[1].

Table 1: 1H NMR Data (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationMechanistic Assignment
3-CH₃ 2.23Singlet (s)-3HAliphatic methyl at C3
5-OCH₃ 3.87Singlet (s)-3HAlkoxy methyl at C5
H-6 6.90Doublet of doublets (dd)2.6, 9.01HAromatic proton, ortho to C7, meta to C4
H-4 6.97Doublet (d)2.61HAromatic proton, meta to C6
H-7 7.35Doublet (d)9.01HAromatic proton, ortho to C6
H-2 7.39Singlet (s)-1HHeteroaromatic furan proton
Spin-System Causality & Logic
  • The Shielding of H-4 and H-6: The protons at H-4 (6.97 ppm) and H-6 (6.90 ppm) are positioned ortho to the powerfully electron-donating methoxy group at C-5. The oxygen's lone pair donates electron density into the ring via resonance, strongly shielding these specific positions compared to a standard benzene proton (~7.26 ppm).

  • J-Coupling Verification: The molecular geometry prevents H-4 from having an ortho neighbor (C-3a is a bridgehead; C-5 is substituted). Therefore, H-4 can only couple with H-6 across three bonds (meta-coupling), yielding a fine

    
     Hz doublet. Conversely, H-7 undergoes strong ortho-coupling with H-6 (
    
    
    
    Hz). H-6 is split by both, resulting in a distinct doublet of doublets (dd).

High-Resolution 13C NMR Interpretation

While 1H NMR defines the periphery, 13C NMR maps the structural skeleton. Due to the massive chemical shift range of carbon, it highlights profound differences in hybridization and electronegativity[1].

Table 2: 13C NMR Data (100 MHz, CDCl₃)
Carbon AtomChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment
3-CH₃ 8.2Primary (CH₃)Highly shielded methyl due to benzofuran ring currents
5-OCH₃ 56.2Primary (CH₃)Deshielded aliphatic carbon attached to oxygen
C-4 102.1Tertiary (CH)Aromatic carbon strongly shielded by ortho -OMe
C-7 112.0Tertiary (CH)Aromatic carbon, meta to -OMe
C-6 113.0Tertiary (CH)Aromatic carbon, ortho to -OMe
C-3 115.9Quaternary (C)Furan carbon appended to the methyl group
C-3a 129.7Quaternary (C)Bridgehead carbon (benzene-furan junction)
C-2 142.5Tertiary (CH)Furan carbon bonded directly to the ring oxygen
C-7a 150.4Quaternary (C)Bridgehead carbon bonded directly to the ring oxygen
C-5 156.0Quaternary (C)Ipso-aromatic carbon attached directly to -OMe
Electronic Causality & Logic
  • Anomalous Methyl Shielding: In typical aliphatic systems, methyl groups resonate between 15–25 ppm. The C3-methyl of the benzofuran ring is forced into the highly shielding cone of the bicyclic heteroaromatic ring current, pushing it extraordinarily upfield to 8.2 ppm .

  • Extreme Electronegative Deshielding: C-5 and C-7a are stripped of diamagnetic shielding due to the strong inductive withdrawal (-I effect) of their directly attached oxygen atoms, anchoring them far downfield at 156.0 ppm and 150.4 ppm, respectively.

Building a Self-Validating System via 2D NMR

One-dimensional assignments, while grounded in predictive logic, are essentially scientific hypotheses. To cross the threshold into undeniable proof, they must be tested using orthogonal two-dimensional techniques.

  • HSQC (Heteronuclear Single Quantum Coherence): Validates the primary structure by linking proton signals to their directly attached carbons (1-bond). If C-4 is truly at 102.1 ppm, HSQC will definitively map it exclusively to the proton at 6.97 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for placing substituents without attached protons. The methoxy protons (3.87 ppm) will show a heavy cross-peak bridging across 3 bonds to the C-5 carbon (156.0 ppm). This structurally locks the methoxy group onto position 5, ruling out any isomeric possibilities (e.g., 6-methoxy or 4-methoxy derivatives).

Logic Diagram: The NMR Elucidation Workflow

The visualization below illustrates the interconnected, multi-dimensional logic pathway necessary for absolute structural confirmation of this molecule.

G Prep Sample Prep (CDCl3 + TMS) Acq NMR Acquisition 400 MHz (1H) / 100 MHz (13C) Prep->Acq Optimization OneD_H 1H Spin Analysis (Coupling Networks) Acq->OneD_H 1D Proton OneD_C 13C Shift Analysis (Electronic Effects) Acq->OneD_C 1D Carbon TwoD 2D NMR Cross-Validation (HSQC, HMBC, COSY) OneD_H->TwoD H-H Connectivity OneD_C->TwoD C-H Mapping Final Validated Structure: 5-Methoxy-3-methylbenzofuran TwoD->Final Structural Grounding

Workflow for the self-validating NMR structural elucidation of 5-Methoxy-3-methylbenzofuran.

References

  • Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. National Center for Biotechnology Information (PMC).

Sources

Application Note: High-Purity Isolation of 5-Methoxy-3-methylbenzofuran via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-Methoxy-3-methylbenzofuran from a crude synthetic mixture. Benzofuran derivatives are a critical scaffold in medicinal chemistry and drug development, demanding high purity standards for downstream applications.[1][2] This guide details a robust methodology employing silica gel flash column chromatography, emphasizing preliminary method development with Thin-Layer Chromatography (TLC) to ensure a successful, high-yield separation. The causality behind each experimental step is explained to empower researchers to adapt this protocol for analogous heterocyclic compounds.

Principle of Separation

Column chromatography is a powerful adsorptive separation technique ideal for purifying organic compounds.[3][4] The stationary phase, typically polar silica gel, is packed into a column.[5] A liquid mobile phase, the eluent, is then passed through the column.[6] The separation of 5-Methoxy-3-methylbenzofuran from reaction impurities relies on differential partitioning between the stationary and mobile phases.

5-Methoxy-3-methylbenzofuran possesses moderate polarity due to the ether and aromatic functionalities. It is anticipated that non-polar impurities (e.g., unreacted starting materials, non-polar byproducts) will have weaker interactions with the polar silica gel and will elute first with a non-polar eluent. More polar impurities (e.g., over-oxidized products or decomposition species) will adsorb more strongly to the silica and require a more polar eluent to be displaced and eluted from the column.[3] By systematically increasing the polarity of the eluent, a clean separation can be achieved.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
Crude 5-Methoxy-3-methylbenzofuranSynthesis GradeN/A
Silica Gel230-400 mesh (for flash chromatography)Sigma-Aldrich, VWR, or equivalent
n-HexaneHPLC GradeFisher Scientific or equivalent
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific or equivalent
Dichloromethane (DCM)ACS GradeVWR or equivalent
Glass Wool or CottonLaboratory GradeN/A
Sand, SeaWashed and IgnitedAcros Organics or equivalent
TLC PlatesSilica Gel 60 F254Merck or equivalent

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing the bulk sample to the column, it is imperative to determine the optimal solvent system using TLC. This preliminary analysis saves time, conserves the sample, and predicts the outcome of the column separation. The goal is to find a solvent system where the target compound, 5-Methoxy-3-methylbenzofuran, has a Retention Factor (Rƒ) of approximately 0.2-0.4.[7] This Rƒ value typically ensures good separation from impurities and a reasonable elution time from the column.[7]

Protocol for TLC Analysis:
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane (DCM) or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Eluent Systems Screening: Prepare developing chambers with various ratios of a non-polar solvent (n-Hexane) and a moderately polar solvent (Ethyl Acetate).[8][9] Good starting points for benzofuran derivatives are Hexane:EtOAc mixtures.[10][11][12]

    • Test Ratios: 95:5, 90:10, 85:15, and 80:20 (Hexane:EtOAc).

  • Development: Place the spotted TLC plate into a sealed developing chamber containing the chosen eluent.[8] Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the spots.

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Selection: Choose the solvent system that provides the best separation between the 5-Methoxy-3-methylbenzofuran spot and any impurity spots, aiming for a target Rƒ of ~0.3. For this compound, a system of 90:10 (n-Hexane:Ethyl Acetate) is often found to be optimal.

TLC Test System (Hexane:EtOAc)Target Compound RƒImpurity Rƒ (Example)Observations
95:50.150.25, 0.05Target compound is too retained. Separation is poor.
90:10 0.32 0.55, 0.10 Optimal. Good separation between target and impurities.
85:150.480.70, 0.25Target compound moves too quickly. Risk of co-elution.
80:200.650.85, 0.40Poor separation. All compounds are high on the plate.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a sample size of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use 50-100 g of silica gel for every 1 g of crude mixture.[3]

Column Preparation (Slurry Packing Method)

The slurry packing method is preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase, which would compromise the separation efficiency.[13][14]

  • Plugging the Column: Secure a glass chromatography column vertically to a retort stand. Place a small plug of glass wool or cotton at the bottom, using a long glass rod to gently tamp it into place.[5] The plug should be tight enough to retain the stationary phase but loose enough not to impede solvent flow.[5]

  • Adding a Sand Layer: Add a ~1 cm layer of sand on top of the plug to create a flat, stable base for the silica gel.[5][13]

  • Preparing the Slurry: In a separate beaker, measure ~100 g of silica gel. Add the chosen eluent (90:10 Hexane:EtOAc) to the silica gel while swirling to create a homogenous slurry with the consistency of a milkshake.[5]

  • Packing the Column: Quickly but carefully, pour the silica slurry into the column using a powder funnel.[14] Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure the silica packs down into a uniform bed.[5][14]

  • Equilibration: Once all the silica has been added and has settled, add another ~1 cm layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.[13] Wash the inside walls of the column with fresh eluent and allow the solvent level to drop until it is just level with the top of the sand layer. Crucially, do not allow the column to run dry at any stage. [15]

Sample Loading (Dry Loading Method)

Dry loading is highly recommended for samples that have low solubility in the eluent, as it leads to sharper bands and better separation.[6][15]

  • Adsorption: Dissolve the crude 5-Methoxy-3-methylbenzofuran (~1.5 g) in a minimal amount of a volatile solvent like dichloromethane or acetone in a round-bottom flask.

  • Add Silica: Add 3-4 g of silica gel to the solution.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Loading: Carefully add the silica-adsorbed sample powder onto the top layer of sand in the packed column, ensuring an even layer.

Elution and Fraction Collection
  • Elution: Carefully add the eluent (90:10 Hexane:EtOAc) to the top of the column, taking care not to disturb the top layer.

  • Pressurization: Apply gentle positive pressure to the top of the column using a flash chromatography system or an air line with a regulator. The recommended flow rate is approximately 5-7 cm of solvent level drop per minute.[13]

  • Fraction Collection: Begin collecting fractions in test tubes or vials immediately as the eluent starts to drip from the column outlet. Collect fractions of a consistent volume (e.g., 15-20 mL).

  • Monitoring: Monitor the elution process by spotting every few fractions onto TLC plates and developing them in the same 90:10 Hexane:EtOAc system. The non-polar impurity will elute first, followed by the desired 5-Methoxy-3-methylbenzofuran, and finally any baseline (polar) impurities.

  • Combining Fractions: Once the analysis is complete, combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-Methoxy-3-methylbenzofuran as a solid or oil.[7]

Workflow Visualization

G crude Crude Product tlc TLC Method Development (Target Rf ≈ 0.3) crude->tlc Optimize Solvent packing Column Slurry Packing (Silica Gel) tlc->packing Select Eluent loading Dry Sample Loading packing->loading elution Elution & Fraction Collection (90:10 Hexane:EtOAc) loading->elution analysis TLC Analysis of Fractions elution->analysis Monitor Separation combine Combine Pure Fractions analysis->combine Identify Product evaporation Solvent Evaporation (Rotary Evaporator) combine->evaporation pure Pure 5-Methoxy-3-methylbenzofuran evaporation->pure

Sources

Troubleshooting & Optimization

5-Methoxy-3-methylbenzofuran Synthesis: Yield Optimization & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with stagnant yields and intractable tars when synthesizing substituted benzofurans. This guide bypasses generic advice to focus directly on the chemical causality, thermodynamic sinks, and self-validating checkpoints required to optimize the synthesis of 5-methoxy-3-methylbenzofuran.

We will focus on the highly scalable, three-step tandem sequence starting from 2-hydroxy-5-methoxyacetophenone, utilizing a Perkin-type intramolecular condensation for the final cyclization.

Reaction Pathway Visualization

Pathway A 2-Hydroxy-5-methoxyacetophenone B Ethyl 2-(2-acetyl-4-methoxyphenoxy)acetate A->B Step 1: K2CO3, Ethyl bromoacetate Acetone, Reflux C 2-(2-Acetyl-4-methoxyphenoxy)acetic acid B->C Step 2: NaOH (aq), EtOH Acidify to pH 1-2 D 5-Methoxy-3-methylbenzofuran C->D Step 3: Anhydrous NaOAc, Ac2O Reflux (140°C), 3-24 h

Three-step synthetic workflow for 5-Methoxy-3-methylbenzofuran via a Perkin-type cyclization.

Quantitative Parameter Summary

To establish a benchmark for your synthesis, compare your internal metrics against these validated baseline parameters:

Reaction PhaseCatalyst / ReagentsTemp (°C)Optimal TimeExpected YieldCritical Failure Point
Step 1: Alkylation K₂CO₃, Ethyl bromoacetate56 (Reflux)24–48 h85–95%K₂CO₃ surface deactivation; poor mixing
Step 2: Hydrolysis 3N NaOH, then 2N HCl25 (RT)12–16 h>95%Incomplete acidification prior to extraction
Step 3: Cyclization Anhydrous NaOAc, Ac₂O140 (Reflux)3–24 h75–88%Reagent moisture causing Ac₂O hydrolysis

"Golden" Experimental Protocol

This self-validating protocol relies on structural transformations that provide clear analytical feedback at each stage. It serves as the standard methodology for generating 3-alkylbenzofurans .

Step 1: O-Alkylation
  • Reaction Setup : Dissolve 2-hydroxy-5-methoxyacetophenone (1.0 eq) in dry acetone (to achieve a 1.0 M concentration). Add anhydrous K₂CO₃ (4.0 eq) and ethyl bromoacetate (1.4 eq).

  • Execution : Reflux the suspension with aggressive mechanical stirring for 48 hours. The high equivalence of base acts as a thermodynamic sink to drive the quantitative formation of the phenoxyacetate .

  • Self-Validation : Check the reaction via TLC (Hexane:EtOAc 3:1). A complete disappearance of the starting material validates success.

  • Workup : Cool to room temperature, filter off inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude ester.

Step 2: Alkaline Hydrolysis
  • Reaction Setup : Dissolve the crude ester in a minimal volume of ethanol. Add an excess of 3.0 N aqueous NaOH (approx. 5.0 eq).

  • Execution : Stir the biphasic mixture at room temperature for 12–16 hours.

  • Workup & Validation : Remove the ethanol under vacuum. Crucial step: Slowly drop 2N HCl into the aqueous layer until indicator strips verify a pH of 1–2. The free carboxylic acid will precipitate.

  • Isolation : Filter the precipitate, wash with ice-cold deionized water, and dry in a vacuum oven at 50 °C until constant weight is achieved. Any remaining moisture will catastrophically compromise Step 3.

Step 3: Anhydride-Mediated Perkin Cyclization
  • Reaction Setup : In a flame-dried vessel, combine the strictly dry 2-(2-acetyl-4-methoxyphenoxy)acetic acid (1.0 eq) with fused, anhydrous NaOAc (4.0–6.0 eq) and freshly distilled acetic anhydride (Ac₂O, approx. 0.5 M based on starting material).

  • Execution : Equip a reflux condenser and heat the mixture to a vigorous reflux (140 °C) under argon for 3 to 24 hours .

  • Self-Validation : Monitor the reaction via LC-MS. The disappearance of intermediate acetylated masses and the formation of m/z 162 indicates the final decarboxylation has occurred.

  • Workup : Cool the mixture and pour slowly into crushed ice/water. Stir for 16 hours to fully hydrolyze the unreacted Ac₂O. Extract with benzene or ethyl acetate, wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate.

  • Purification : Purify by vacuum distillation (bp ~64–65 °C at 0.6 mmHg) or flash chromatography to afford the final 5-methoxy-3-methylbenzofuran as a clear oil .

Diagnostic Troubleshooting & FAQs

Q: My final cyclization yield (Step 3) plateaus around 40% with heavy tarring. How can I suppress this degradation? Senior Scientist Insight: Tarring during Perkin-type cyclizations is almost exclusively driven by high-temperature degradation coupled with localized hotspots, which occurs when the reaction temperature drops. If your starting carboxylic acid from Step 2 contains trace moisture, it will hydrolyze the acetic anhydride (Ac₂O) into acetic acid. This not only destroys the required mixed anhydride intermediate but also lowers the boiling point of the mixture, preventing the system from maintaining the necessary 140 °C required for the thermodynamic cyclization and decarboxylation. To fix this, ensure your intermediate is dried to a constant weight in a vacuum oven and use exclusively fused, anhydrous NaOAc.

Q: During LC-MS monitoring of the cyclization, I detect a trapped, acetylated intermediate. Why isn't the reaction proceeding to the final benzofuran? Senior Scientist Insight: The chemical mechanism requires the formation of a mixed anhydride, followed by deprotonation of the active methylene by an acetate ion, aldol-like ring closure, and finally, decarboxylation. If you trap an uncyclized intermediate, the decarboxylation step is stalling. This typically implies either a sub-optimal internal temperature or premature quenching. Extending the reflux time (up to 24 hours) or slightly increasing the equivalents of the anhydrous NaOAc base will effectively drive the final decarboxylation .

Q: The alkylation in Step 1 is stalling at 70% conversion even after 24 hours. Should I add more ethyl bromoacetate? Senior Scientist Insight: Adding more electrophile rarely solves a stalled alkylation if a standard excess (1.4 eq) was initially applied. The stalling is a kinetic issue typically caused by the deactivation of the solid K₂CO₃ surface by the KBr byproduct, or inadequate mechanical agitation. Switch from magnetic to overhead stirring for larger scales, or add a catalytic amount of potassium iodide (KI) to generate the highly reactive ethyl iodoacetatein situ.

Q: I am losing a massive amount of product mass during the Step 2 hydrolysis workup. Where is my material going? Senior Scientist Insight: The product of Step 2 is an aryloxyacetic acid. This species is highly water-soluble at neutral or alkaline pH. Novice researchers often attempt extraction before fully protonating the carboxylate. You must drive the aqueous phase down to a pH of 1-2 using 2N HCl before isolation. Only then will the free carboxylic acid precipitate cleanly or partition quantitatively into your organic extraction solvent.

References

  • Title: Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

  • Title: Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

optimization of reaction conditions for benzofuran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Benzofuran Synthesis. As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Here, we analyze the physicochemical causality behind reaction failures, provide field-proven troubleshooting diagnostics, and establish self-validating workflows.

Whether you are performing a classic palladium-catalyzed tandem Sonogashira/cyclization or exploring transition-metal-free approaches, this guide will help you isolate variables and engineer robust methodologies.

Diagnostic Decision Tree for Reaction Optimization

When a benzofuran synthesis underperforms, the first step is analyzing the crude reaction mixture to identify the specific mechanistic breakdown. The diagnostic tree below maps common failure modes to their corrective parameters.

Workflow Start Low Benzofuran Yield Identified Analysis Analyze Crude via LC-MS/GC-MS Start->Analysis Glaser High Alkyne Dimer (Glaser Homocoupling) Analysis->Glaser Side Reaction Incomplete Stalled Intermediate (Uncyclized Phenol) Analysis->Incomplete Kinetic Stall Regio Regioisomer Mixture (Poor Selectivity) Analysis->Regio Substrate Sterics Sol1 Adopt Cu-Free Protocol & Slow Alkyne Addition Glaser->Sol1 Sol2 Increase Base Strength (e.g., Cs2CO3 to BTMG) Incomplete->Sol2 Sol3 Screen Bulky Ligands (e.g., NHC-Pd complexes) Regio->Sol3

Diagnostic workflow for troubleshooting tandem benzofuran synthesis reactions.

Troubleshooting FAQs: Mechanistic Causality

Q1: My tandem reaction is producing extremely low yields of benzofuran, and LC-MS shows a massive peak corresponding to the alkyne dimer. How do I suppress this? Causality: You are observing Glaser homocoupling. This side reaction is highly accelerated by the presence of copper co-catalysts and trace oxygen[1]. Oxygen acts as a terminal oxidant, driving the rapid dimerization of the terminal alkyne before it can undergo transmetalation with the palladium-oxidative addition complex. Solution: First, ensure strict Schlenk line techniques to degas all solvents (sparging with Argon for 30+ minutes). Second, if dimerization persists, transition to a Copper-Free Sonogashira protocol [1]. To further mitigate local concentration spikes, add your terminal alkyne via a syringe pump over 2–4 hours.

Q2: The cross-coupling step completes successfully, but the reaction stalls at the intermediate o-alkynylphenol. Why isn't it cyclizing? Causality: The 5-endo-dig cyclization relies on the nucleophilic attack of the phenol oxygen onto the activated alkyne. This requires an optimal base to deprotonate the phenol without destroying the catalyst or substrate. If the base is too weak or poorly soluble in your organic solvent, the thermodynamic threshold for cyclization cannot be overcome[1]. Solution: Inorganic bases like Cs₂CO₃ are often highly effective due to the "cesium effect," which enhances the solubility and reactivity of the carbonate anion in polar aprotic solvents[1][2]. If the reaction remains stalled, elevating the temperature (e.g., to 80 °C) or switching to a strong organic superbase like BTMG can drive the cyclization to completion.

Q3: My reaction with an unsymmetrical internal alkyne yields an inseparable mixture of regioisomers. How can I control regioselectivity? Causality: The orientation of the alkyne insertion is dictated by competing electronic properties and steric bulk on the alkyne substituents[1]. Solution: You must manipulate the steric environment of the transition-metal center. Upgrading from simple phosphines (like PPh₃) to sterically demanding N-heterocyclic carbene (NHC) palladium complexes restricts the rotational freedom of the alkyne during insertion, forcing a highly regioselective transmetalation and sequential hydroalkoxylation[3].

Quantitative Data: Base Optimization Profiles

A crucial part of optimizing the cyclization step involves identifying the correct base equivalent and strength. The table below summarizes comparative yield profiles across different base environments for tandem cyclizations.

Base SystemEquivalentsSolventTempBenzofuran Yield (%)Mechanistic Observation
Cs₂CO₃ 0.5 eqMeCNRT81%Incomplete cyclization due to rapid base depletion[2].
Cs₂CO₃ 1.0 eqMeCNRT92%Optimal thermodynamic balance for inorganic bases[2].
NaOH 1.0 eqMeCNRT80%Unwanted base-catalyzed side reactions initiated[2].
Na₂CO₃ 1.0 eqMeCNRT<40%Insufficient basicity and poor solvent solubility[2].
BTMG 10 mol%MeCNRT95%Highly efficient catalytic turnover via organic superbase[2].

Mechanistic Pathway for Metal-Catalyzed Synthesis

Understanding the distinct phases of the catalytic cycle is essential to implementing self-validating protocols. The generation of the active catalyst, sequential bond formations, and final intramolecular closure represent individual check-points in the reaction.

Mechanism Pd Active Pd(0) Catalyst OA Oxidative Addition (o-halo-phenol) Pd->OA + Substrate TM Transmetalation (Alkyne Activation) OA->TM + Base/Alkyne RE Reductive Elimination (o-alkynylphenol) TM->RE RE->Pd Catalyst Recovery Cyclization 5-endo-dig Cyclization (Base Promoted) RE->Cyclization Intermediate Product Substituted Benzofuran (Target Scaffold) Cyclization->Product - H+

Mechanistic causality of the tandem cross-coupling and 5-endo-dig cyclization.

Self-Validating Protocol: Optimized Copper-Free Tandem Synthesis

This standard operating procedure (SOP) utilizes a step-by-step verification methodology to ensure each phase of the mechanism works before advancing. It removes copper to eliminate Glaser coupling completely[4].

Reagents Required: o-Iodophenol (1.0 eq), Terminal Alkyne (1.2 eq), Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), Cs₂CO₃ (2.0 eq), Anhydrous MeCN.

Step 1: Catalyst Pre-Activation & Atmosphere Control

  • Charge an oven-dried Schlenk flask with Pd(OAc)₂ and XPhos.

  • Evacuate and backfill with ultra-pure Argon (repeat 3x).

  • Add 10 mL of anhydrous, argon-sparged MeCN.

  • Validation Check: Stir at room temperature for 15 minutes. The solution will transition to a clear, pale-yellow homogenous state, indicating successful formation of the active L₂Pd(0) complex.

Step 2: Substrate Addition & Cross-Coupling

  • Add o-iodophenol and Cs₂CO₃ under positive Argon flow.

  • Inject the terminal alkyne dropwise over 30 minutes via syringe pump.

  • Validation Check (t = 1 hour): Extract a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS. You must observe the disappearance of the starting mass and the appearance of the uncyclized o-alkynylphenol intermediate. If starting material persists, verify your solvent degassing.

Step 3: Base-Promoted Intramolecular Cyclization

  • Once Step 2 is validated, raise the reaction temperature to 80 °C.

  • The excess Cs₂CO₃ acts dually: neutralizing the resulting acetic acid from the pre-catalyst and heavily shifting the equilibrium to deprotonate the phenol intermediate.

  • Validation Check (t = 4 hours): Run LC-MS. The intermediate peak should completely collapse, replaced by the target benzofuran mass.

Step 4: Quench and Isolation

  • Cool to room temperature and quench with 10 mL of distilled H₂O to solubilize inorganic salts.

  • Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Title: Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis Source: benchchem.com URL: 1

  • Title: A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans Source: nih.gov (PMC) URL: 4

  • Title: Domino Approach to Benzofurans by the Sequential Sonogashira/Hydroalkoxylation Couplings Catalyzed by New N-Heterocyclic-Carbene-Palladium Complexes Source: acs.org (Organometallics) URL: 3

  • Title: Organocatalytic synthesis of δ-sultone-fused benzofurans by the tandem reaction of β-arylethenesulfonyl fluorides Source: chemrxiv.org URL: 2

Sources

identifying byproducts in 5-Methoxy-3-methylbenzofuran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzofuran Scaffold Development . As a Senior Application Scientist, I have designed this hub to address the mechanical realities and mechanistic pitfalls of synthesizing 5-Methoxy-3-methylbenzofuran.

Constructing the benzo[b]furan core—especially substituted variants critical for pharmacological scaffolds—is notoriously prone to divergent side reactions. While traditional tandem Sonogashira coupling and 5-endo-dig cyclizations are standard[1][2], minute drifts in reaction parameters dictate whether your reactor yields the target molecule, uncyclized intermediates, or oxidized impurities.

Below is our comprehensive troubleshooting matrix, structured to provide you with causal understanding and self-validating protocols to rescue your syntheses.

I. The Mechanistic Landscape of Byproduct Formation

To troubleshoot effectively, we must first map the chemical decision points within the synthesis. The divergence from target to byproduct typically occurs at the metal-activation or nucleophilic-attack phase.

SynthesisPathway Precursor Starting Material (e.g., 2-Alkynylphenol) Catalyst Transition Metal / Base Cyclization Core Precursor->Catalyst Target Target: 5-Methoxy-3-methylbenzofuran Catalyst->Target 5-endo-dig cyclization BP_Uncyclized Byproduct I: Uncyclized Intermediate Catalyst->BP_Uncyclized Stalled Reaction BP_Regio Byproduct II: Regioisomer (2-methyl) Catalyst->BP_Regio 5-exo-dig mismatch BP_Oxidized Byproduct III: 2-Carboxylic Acid Catalyst->BP_Oxidized Over-oxidation

Fig 1: Reaction pathways and common byproduct formations in 5-Methoxy-3-methylbenzofuran synthesis.

II. Troubleshooting FAQs

Q: I am detecting an isobaric species (m/z 162.19) that elutes just before my target product on the GC-MS. What is this, and why is it forming? A: You are likely observing the regioisomer, 5-methoxy-2-methylbenzofuran . Causality: The synthesis of substituted benzo[b]furans from o-alkynylphenols relies heavily on metal-catalyzed hydroalkoxylation. Depending on the electronic bias of the catalyst and the alkyne, the cyclization can proceed via an anti-Markovnikov (5-endo-dig) pathway to yield your desired 3-methylbenzofuran, or a Markovnikov (5-exo-dig) pathway yielding the 2-methyl regioisomer[3]. If your catalyst system coordinates too strongly to the phenolic oxygen rather than activating the alkyne, regioselectivity diminishes. Actionable Fix: Modulate your basic additive (e.g., shifting to Cs₂CO₃) or employ an Indium(III) π-Lewis acid catalyst to strictly enforce 5-endo-dig regioselectivity[3].

Q: My LC-MS shows a highly polar byproduct at m/z 206.19. Why is this occurring, and how do I suppress it? A: This mass corresponds to 5-Methoxy-3-methylbenzofuran-2-carboxylic acid [4]. Causality: Oxidative cross-coupling or cyclization reactions utilizing stoichiometric oxidants (like AgOAc or Cu(OAc)₂) operate primarily via a Pd(II)/Pd(0) mechanism. However, if excess moisture is present, or if strong acid byproducts accumulate, the catalytic cycle can shift to a high-valent Pd(II)/Pd(IV) mechanism, leading to rapid over-oxidation of the C2 position[5]. Actionable Fix: Ensure strictly anhydrous conditions. If the issue persists, pivot to a transition-metal-free, base-promoted cyclization[1] or an Iodine(III)-catalyzed oxidative cyclization using PhI(OAc)₂ which bypasses palladium-induced over-oxidation entirely[2].

Q: My reaction stalls, yielding a major impurity with an intense broad IR stretch at 3300 cm⁻¹. How do I force completion? A: This is the uncyclized o-alkynylphenol intermediate . Causality: Ring closure demands sufficient activation of the triple bond coupled with high nucleophilicity of the phenol. If the basicity of the reaction medium is insufficient to fully deprotonate the phenolic -OH, the nucleophilic attack stalls. Actionable Fix: Increase solvent polarity (e.g., DMF) and implement a robust base-promoted cyclization (e.g., NaN₃ or Cs₂CO₃) at elevated temperatures (60 °C)[1].

III. Quantitative Byproduct Profiling

To assist in rapid MS identification, cross-reference your crude analysis against this standardized profile table.

Byproduct IdentityMolecular WeightTypical GC-MS / LC-MSMechanistic OriginCausal Mitigation Strategy
5-Methoxy-3-methylbenzofuran (Target)162.19 g/mol m/z 162 [M]⁺5-endo-dig cyclizationN/A
5-Methoxy-2-methylbenzofuran 162.19 g/mol m/z 162 [M]⁺5-exo-dig cyclizationShift to In(III) π-Lewis acid catalysis.
5-Methoxy-3-methylbenzofuran-2-carboxylic acid 206.19 g/mol m/z 205 [M-H]⁻Pd(II)/Pd(IV) over-oxidationEliminate stoichiometric oxidants; use Pd/C.
2-(Prop-1-yn-1-yl)-4-methoxyphenol 162.19 g/mol m/z 162 [M]⁺Stalled ring-closureIncrease solvent polarity (DMF) or base strength.

IV. Self-Validating Kinetic Profiling Protocol

Do not rely on single endpoint analyses. To definitively diagnose a failing synthesis, every protocol must be a self-validating system. By continuously tracking the reaction utilizing an internal standard, this methodology dynamically proves whether missing product mass is due to incomplete conversion, volatile byproduct formation, or unseen polymerization.

Step-by-Step Methodology:

  • Reaction Matrix Preparation: Charge the reactor with your starting materials, catalyst, and exactly 0.5 equivalents of dodecane as an inert internal standard (IS)[5]. Dodecane is strictly unreactive and establishes a permanent baseline for absolute quantification, immune to instrument fluctuations.

  • Kinetic Sampling: Extract a 50 µL aliquot of the reaction mixture every 2 hours[5]. Taking multiple timepoints establishes a definitive causal link between the disappearance of the precursor and the exact time-of-onset for byproduct formation.

  • Quenching: Instantly quench the aliquot into 500 µL of cold ethyl acetate mixed with 1% aqueous HCl. This rapid pH drop demetalates the catalyst, freezing the mechanistic state and preventing ex-vivo degradation.

  • Phase Separation & Orthogonal Analysis: Centrifuge to separate the phases. Inject the organic layer into both GC-MS (to track the target and volatile regioisomers) and LC-MS (to track polar carboxylic acids).

  • System Validation: Calculate the mass balance. If the sum of the precursor, target product, and identified byproducts relative to the dodecane standard does not equal 100% (±5%), the protocol itself has validated the presence of undetected insoluble oligomers, dictating a need for lower reaction concentrations.

AnalyticalWorkflow Quench 1. Kinetic Sampling & Quenching Screen 2. GC-MS / LC-MS (w/ Dodecane IS) Quench->Screen Prep 3. Prep-HPLC Isolation (>5% Area) Screen->Prep Unknown Impurity Action 5. Mechanistic Parameter Tuning Screen->Action Known Byproduct NMR 4. 1D/2D NMR Structural Proof Prep->NMR NMR->Action

Fig 2: Step-by-step analytical workflow for isolating and identifying unknown synthetic byproducts.

V. References

  • Sigma-Aldrich. "5-Methoxy-3-methylbenzofuran -".

  • NIH PMC. "A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans".1

  • NIH PMC. "Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans". 3

  • Organic Chemistry Portal. "Benzofuran synthesis". 2

  • Fluorochem. "5-Methoxy-3-methylbenzofuran-2-carboxylic acid". 4

  • NIH PMC. "Insight into the palladium catalyzed oxidative arylation of benzofuran: Heteropoly acid oxidants evoke a Pd(II)/Pd(IV) mechanism". 5

Sources

Technical Support Center: Purification Challenges of Polar Benzofuran Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by polar benzofuran analogs. As researchers and drug development professionals, you are aware that the inherent polarity of these scaffolds—often due to the incorporation of hydroxyl, amine, or carboxylic acid functionalities—can complicate standard purification workflows.[1] These polar groups, while often crucial for biological activity, lead to issues like poor solubility, strong interactions with stationary phases, and difficulty in achieving high purity.[2][3]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific analog.

Troubleshooting Guide

This section addresses the most frequent and frustrating issues encountered during the purification of polar benzofuran analogs in a direct question-and-answer format.

Question 1: My polar benzofuran is streaking severely on silica gel TLC plates and columns, leading to poor separation and mixed fractions. What's happening and how do I fix it?

Answer: Severe streaking, or tailing, is a classic sign of overly strong interaction between your polar compound and the stationary phase.[4] The silica gel surface is populated with acidic silanol groups (Si-OH), which can strongly bind to basic nitrogens or hydrogen-bond with hydroxyl and carboxyl groups on your molecule. This causes a portion of the molecules to "stick" and elute much slower than the main band, resulting in a streak.[5][6]

Probable Causes & Solutions:

  • Acid-Base Interaction: If your benzofuran contains a basic moiety (e.g., an amino group), it is being protonated by the acidic silica.

    • Solution: Neutralize the silica by adding a small amount of a volatile base to your mobile phase. Start with 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH) in your eluent system.[5][7] This deprotonates the silanol groups, minimizing the strong ionic interaction with your compound. Always check the Rf of your compound with the new solvent system on a TLC plate first.[7]

  • Strong Hydrogen Bonding: Multiple H-bond donor/acceptor groups can lead to significant tailing.

    • Solution 1: Competitive Solvents: Use a highly polar, protic solvent like methanol in your eluent. Methanol can compete with your compound for hydrogen bonding sites on the silica, improving elution. A common system for very polar compounds is 5-10% methanol in dichloromethane (DCM).[7] Be aware that using more than 10% methanol can risk dissolving the silica gel.[7]

    • Solution 2: Deactivate the Silica: For particularly sensitive compounds, you can pre-treat the silica gel. This is done by making a slurry of the silica in your starting eluent that already contains triethylamine, then packing the column with this mixture.[5] This ensures the entire stationary phase is neutralized before your compound is introduced.

Question 2: I'm experiencing very low recovery of my compound from a silica gel column. I'm losing a significant portion of my material.

Answer: Low recovery is often a more severe consequence of the same issues that cause streaking: irreversible adsorption or on-column decomposition.[5][6] The extended time your polar analog spends interacting with the acidic silica surface can lead to degradation, especially for sensitive functional groups.[5]

Probable Causes & Solutions:

  • Irreversible Adsorption: Your compound binds so strongly to the silica that the mobile phase cannot elute it effectively.

    • Solution: Switch to a less acidic or a neutral stationary phase. Neutral alumina can be an excellent alternative for basic compounds.[5][8] For acidic or neutral polar compounds, consider reverse-phase chromatography where the stationary phase is nonpolar (like C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[4][9]

  • On-Column Decomposition: The acidity of the silica gel may be catalyzing the decomposition of your molecule.

    • Solution 1: Minimize Residence Time: Use flash chromatography, which employs positive pressure to accelerate the solvent flow, reducing the time the compound spends on the column.[5][8]

    • Solution 2: Use an Alternative Stationary Phase: As mentioned, switching to neutral alumina, Florisil, or C18 reverse-phase silica can prevent acid-catalyzed degradation.[6][8]

Question 3: After purification, my final compound is a persistent oil and refuses to crystallize. How can I isolate it as a solid?

Answer: The inability to crystallize is often caused by the presence of minor, structurally similar impurities or residual solvent, which disrupt the formation of a crystal lattice.[5]

Probable Causes & Solutions:

  • Residual Solvent: Solvents can become trapped within the oily matrix.

    • Solution: Dry the compound under a high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable).

  • Impurities Inhibiting Crystallization: Even small amounts of impurities can act as "crystal poisons."

    • Solution 1: Trituration: This technique involves washing the oil with a solvent in which your desired compound is poorly soluble, but the impurities are soluble.[5] Add a small amount of a non-polar solvent (like hexanes or diethyl ether) to your oil and vigorously stir or sonicate. If successful, your compound will precipitate as a solid, which can then be collected by filtration.

    • Solution 2: Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point).[5] Let the mixture stand, or gently warm it to redissolve and then cool slowly to encourage crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the best initial strategy for purifying a novel polar benzofuran analog with unknown properties?

A1: Start with a thorough analysis using thin-layer chromatography (TLC) with multiple solvent systems of varying polarity.[6][10] A good starting point for polar compounds is a gradient of ethyl acetate in hexanes, followed by a more polar system like 5% methanol in dichloromethane.[7] Observe the spot shape. If the spot is round and has an Rf between 0.2-0.4, standard silica gel flash chromatography is a good first choice.[5] If you observe significant streaking, immediately incorporate an additive like 1% triethylamine (for basic compounds) or 1% acetic acid (for acidic compounds) into your mobile phase and re-run the TLC to see if the spot shape improves.

Q2: How do I decide between normal-phase and reverse-phase chromatography?

A2: The decision is based on the compound's polarity and stability.

  • Normal-Phase (e.g., Silica, Alumina): This is the default and often most cost-effective method. It works best for compounds of low to moderate polarity. For polar benzofurans, it often requires modification (e.g., adding TEA or using very polar eluents).[7][8] It is the preferred method if your compound is unstable or poorly soluble in water.

  • Reverse-Phase (e.g., C18 Silica): This is ideal for highly polar, water-soluble, or ionizable compounds that interact too strongly with silica.[4][9] In reverse-phase, the most polar compounds elute first.[8] It is also an excellent choice when normal-phase fails to resolve impurities or leads to decomposition.

Q3: My compound is extremely polar and remains at the baseline in all normal-phase systems, but is insoluble in typical reverse-phase solvents. What are my options?

A3: This is a significant challenge. One advanced technique to consider is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (similar to normal-phase) but with a mobile phase characteristic of reverse-phase (e.g., high concentration of acetonitrile with a small amount of aqueous buffer).[2] In HILIC, water is the strongest eluting solvent. This method is specifically designed to retain and separate very polar molecules that show little to no retention in reverse-phase.[2]

Data & Protocols

Data Presentation

Table 1: Recommended Solvent Systems for Normal-Phase Chromatography of Polar Benzofurans

Polarity of CompoundRecommended Starting Solvent SystemModifier (if needed for tailing)
Moderately Polar30-50% Ethyl Acetate / Hexanes0.5% Triethylamine or Acetic Acid
Polar100% Ethyl Acetate -> 5% Methanol / Ethyl Acetate1% Triethylamine or Acetic Acid
Very Polar5-10% Methanol / Dichloromethane1-2% Ammonium Hydroxide (for bases)

Data synthesized from sources.[7][8]

Table 2: Comparison of Stationary Phases for Purifying Polar Benzofurans

Stationary PhaseSurface PropertyBest ForAvoid If
Silica Gel AcidicGeneral purpose, neutral and acidic compoundsAcid-sensitive or strongly basic compounds
Alumina (Neutral) NeutralBasic compounds (amines)Strongly acidic compounds
Florisil Mildly AcidicSeparation of less polar compounds, some estersMay irreversibly adsorb some compounds
C18 (Reverse-Phase) Nonpolar, HydrophobicHighly polar, ionic, or water-soluble compoundsCompound is not soluble in water/ACN/MeOH

Data synthesized from sources.[5][6][8]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol is designed to minimize compound degradation and irreversible adsorption of basic or sensitive polar benzofurans.[5]

  • Prepare the Eluent: Prepare your starting mobile phase (e.g., 20% ethyl acetate in hexanes) and add 1% triethylamine (v/v).

  • Create Slurry: In a fume hood, measure the required amount of silica gel for your column (typically 50-100 times the weight of your crude sample).[8] Place it in a beaker and add the triethylamine-containing eluent until a pourable slurry is formed.

  • Pack the Column: Pour the slurry into your chromatography column. Use pressure to push the excess solvent through, carefully packing the stationary phase to avoid cracks.

  • Load the Sample: Dissolve your crude compound in a minimum amount of the column eluent or a stronger solvent like DCM. If solubility is an issue, pre-adsorb the crude material onto a small amount of silica gel, dry it to a free-flowing powder, and load this powder onto the top of the packed column.

  • Elute: Run the column as usual, using a solvent gradient that contains 1% triethylamine throughout.

Protocol 2: Trituration to Induce Crystallization of an Oil

This method is used to purify a crude oil or induce crystallization by "washing out" soluble impurities.[5]

  • Solvent Selection: Choose a solvent where your desired compound has very low solubility, but you anticipate the impurities are soluble (e.g., hexanes, diethyl ether, or cold ethyl acetate).

  • Procedure: Place your oil in a small Erlenmeyer flask or beaker with a stir bar. Add a small volume (e.g., 5-10 mL) of the chosen solvent.

  • Agitation: Stir the mixture vigorously at room temperature. You may also use a spatula to scratch the inside of the flask or sonicate the mixture in an ultrasonic bath. These actions provide energy and nucleation sites for crystallization.

  • Observation: If successful, a solid precipitate will form from the oil. Continue stirring for 15-30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of the cold trituration solvent to remove any remaining surface impurities.

  • Drying: Dry the purified solid under a high vacuum.

Visualization

Diagram 1: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting an appropriate purification method for a polar benzofuran analog based on initial TLC analysis.

Purification_Strategy TLC Initial TLC Analysis (e.g., 50% EtOAc/Hex & 5% MeOH/DCM) Rf_Check Is Rf between 0.2-0.4? TLC->Rf_Check Recrystallize Consider Direct Recrystallization or Trituration TLC->Recrystallize If crude is solid & shows one major spot Streak_Check Is there significant streaking? Rf_Check->Streak_Check Yes RP_HPLC Reverse-Phase Chromatography (C18, Water/ACN) Rf_Check->RP_HPLC No (Rf ≈ 0) Stability_Check Is compound stable on silica? (2D TLC or small scale column) Streak_Check->Stability_Check No Modified_Flash Modified Normal-Phase: - Add TEA / NH4OH - Deactivate Silica Streak_Check->Modified_Flash Yes Std_Flash Standard Silica Gel Flash Chromatography Stability_Check->Std_Flash Yes Alt_Phase Alternative Stationary Phase: - Alumina (for bases) - Florisil Stability_Check->Alt_Phase No (Degradation) Modified_Flash->Alt_Phase If streaking persists Alt_Phase->RP_HPLC If recovery is still low

Caption: Decision tree for selecting a purification strategy.

References
  • Pharmaffiliates. Benzofuran-impurities. Available from: [Link]

  • O'Connor, R. E. (2022). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. PhD Thesis, University College Cork. Available from: [Link]

  • MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

  • PMC. Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol. Available from: [Link]

  • University of California, Los Angeles. Troubleshooting Flash Chromatography. Available from: [Link]

  • SIELC Technologies. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Available from: [Link]

  • Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]

  • Asian Publication Corporation. Synthesis and Crystal Structure of Benzofuran Derivative. Available from: [Link]

  • Reddit. Purification of strong polar and basic compounds. Available from: [Link]

  • Indo American Journal of Pharmaceutical Sciences. An Overview On Flash Chromatography. Available from: [Link]

  • Springer Protocols. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). Available from: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • PMC. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]

  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

  • RSC Publishing. Total synthesis of natural products containing benzofuran rings. Available from: [Link]

  • ACS Publications. Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. Available from: [Link]

  • PMC. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. Available from: [Link]

  • MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

  • MDPI. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Available from: [Link]

  • Tokyo University of Science. Breakthrough in benzofuran synthesis: New method enables complex molecule creation. Available from: [Link]

  • PMC. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. Available from: [Link]

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Technical Support Center: Overcoming Bacterial Resistance in Benzofuran Testing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Benzofuran derivatives and benzofuran-heterocycle hybrids (such as pyrazoles or benzofuranones) have emerged as highly promising antimicrobial scaffolds due to their ability to disrupt key bacterial processes[1]. However, evaluating these compounds often introduces a major experimental hurdle: rapid bacterial resistance mechanisms, including efflux pump expulsion, target mutation, and biofilm shielding[2].

As a Senior Application Scientist, I have structured this guide to move beyond generic procedures. Here, we address the root causality behind experimental anomalies and provide self-validating troubleshooting workflows to ensure your drug development assays yield robust, publishable data.

Mechanistic Pathway Visualization

Understanding the spatial and biochemical barriers your compound faces is the first step in troubleshooting resistance. The following diagram illustrates the molecular gauntlet a benzofuran derivative must navigate to achieve bactericidal activity.

BenzofuranMechanisms Benzofuran Benzofuran Derivative Biofilm EPS Biofilm Matrix Benzofuran->Biofilm Encounters barrier BacterialCell Intracellular Space Biofilm->BacterialCell Penetration EffluxPump Efflux Pump (RND/MFS) BacterialCell->EffluxPump Captured by GyraseB DNA Gyrase B / Enzymes BacterialCell->GyraseB Binds to target Resistance Drug Expulsion EffluxPump->Resistance Causes EPI Efflux Pump Inhibitor (Reserpine) EPI->EffluxPump Blocks CellDeath Bacterial Cell Death GyraseB->CellDeath Inhibition triggers

Caption: Mechanistic pathways of benzofuran resistance and inhibition strategies.

Troubleshooting FAQs

Q: We are observing highly inconsistent Minimum Inhibitory Concentration (MIC) values for our novel benzofuran-pyrazole hybrids against Pseudomonas aeruginosa, whereas E. coli isolate testing is stable. What is causing this discrepancy? A: This is a classic hallmark of target site exclusion via active efflux . P. aeruginosa expresses highly efficient tripartite Resistance Nodulation Division (RND) efflux pumps that actively expel lipophilic benzofuran compounds before they can bind to intracellular targets like DNA Gyrase B[2][3]. Causality factor: The hydrophobic nature of the benzofuran scaffold makes it highly susceptible to RND recognition. Actionable step: Run an "MIC Shift Assay" using an Efflux Pump Inhibitor (EPI) such as Reserpine[4]. If the MIC drops ≥4-fold with Reserpine, efflux is your primary resistance variable.

Q: Our lead compound (e.g., analog V40) demonstrates exceptional in vitro MICs against planktonic agricultural pathogens (e.g., Xanthomonas oryzae at 0.28 μg/mL)[5][6]. Yet, it fails entirely in ex vivo leaf models. Why? A: The failure is likely due to biofilm-mediated resistance . Planktonic MIC assays do not account for the Extracellular Polymeric Substance (EPS) matrix[2]. The EPS acts as a physical barrier that neutralizes benzofuran derivatives through electrostatic repulsion and limits oxygen diffusion, altering the bacterial metabolic state. Actionable step: Shift from standard planktonic assays to a Biofilm Minimum Eradication Concentration (MBEC) assay to accurately quantify tissue-level efficacy.

Q: How do we definitively prove our benzofuran compound is targeting a specific enzyme (like DNA Gyrase) rather than merely acting as a non-specific membrane disruptor? A: Multi-targeted profiling is required. While some compounds alter membrane permeability, specific benzofuran hybrids are true catalytic inhibitors[3]. If DNA Gyrase B is the target, you must look downstream. Actionable step: Perform proteomic analysis of the treated bacteria. True target inhibition will manifest as a cessation of negative supercoiling, followed by an observable down-regulation in proteins essential for translation and altered energy metabolism[1][3].

Standard Operating Protocols (SOPs)

To guarantee scientific integrity, every experimental workflow must act as a self-validating system. Follow these causal methodologies.

SOP 1: MIC Shift & Efflux Pump Inhibition Assay

Purpose: To establish direct causality between elevated benzofuran MICs and cellular efflux pump overexpression.

1. Preparation of Standard Inoculum: Cultivate the target bacterial strain in Mueller-Hinton Broth (MHB) at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately


 CFU/mL)[1]. Dilute 1:100 in fresh MHB.
2. Compound Distribution: 
In a 96-well microtiter plate, prepare serial two-fold dilutions of your benzofuran derivative in DMSO. Crucial limitation: Ensure the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced membrane toxicity.
3. EPI Addition: 
Add the Efflux Pump Inhibitor (EPI) Reserpine to a final well concentration of 20 μg/mL[4]. Reserpine competitively binds the efflux pump, preventing benzofuran expulsion.
4. Self-Validating Controls: 
  • Positive Control: Ciprofloxacin + Reserpine (validates that the EPI is functioning and the strain's efflux mechanism is active).

  • Negative Control: Media + Bacteria (validates optimal growth conditions).

  • Vehicle Control: Media + Bacteria + 1% DMSO (validates that solvent toxicity is not falsely lowering the MIC). 5. Inoculation & Incubation: Add 50 μL of the diluted bacterial suspension to each well. Incubate at 37°C for 18–24 hours. 6. Reading & Causality Check: Determine the MIC spectrophotometrically (OD600). A

    
     4-fold reduction in MIC in the presence of Reserpine confirms that the bacteria are utilizing active efflux to resist your benzofuran compound[2][4].
    
SOP 2: High-Throughput Biofilm Penetration Assay

Purpose: To differentiate between inherent chemical inactivity and physical exclusion by the EPS matrix.

1. Biofilm Maturation: Seed


 CFU/mL of bacteria in Tryptic Soy Broth (TSB) supplemented with 1% glucose into a flat-bottom 96-well plate. Incubate static at 37°C for 48 hours to allow dense EPS matrix formation.
2. Wash and Treatment: 
Carefully aspirate the planktonic media and wash the biofilm twice with sterile PBS to remove unattached cells. Add your benzofuran compounds at varying concentrations (

MIC,

MIC,

MIC) dissolved in fresh media. 3. Metabolic Viability Staining (Resazurin): After 24 hours of treatment, aspirate the drug, wash, and add 100 μL of PBS containing 0.01% Resazurin. Live bacteria within the biofilm reduce blue resazurin to pink resorufin. Measure fluorescence (Ex: 560 nm / Em: 590 nm). Causality note: If planktonic MIC is low but biofilm viability remains high, your compound lacks EPS-penetrating properties[2].

Quantitative Data Benchmarks

To aid in comparative evaluation, utilize the following benchmark data of known benzofuran variants acting against resistant mechanisms.

Compound ClassTarget PathogenMIC Alone (μg/mL)MIC + Reserpine (μg/mL)Putative Target MechanismReference
Compound V40 (Disulfide Benzofuran)Xanthomonas oryzae (Xoo)0.28N/ADown-regulation of protein synthesis & defense enzymes[5][6]
Benzofuran-Pyrazole Hybrid Pseudomonas aeruginosa20.05.0 (Estimated via EPI shift)DNA Gyrase B (GyrB) Inhibition[3]
Benzofuranone 1j Legionella pneumophila8.02.0Efflux-sensitive multi-target binding[4]
Compound 3 (Benzofuran analog)Mycobacterium tuberculosis2.0N/APks13 / Mycolic acid biosynthesis[7]

References

  • Unveiling the Antibacterial Potential of Benzofuran Derivatives: A Comparative Guide. Benchchem.
  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. PubMed.
  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry - ACS Publications.
  • The Sensitization of Legionella pneumophila to Some Antibiotics by Reserpine and Anti-Legionella Effects of Different Benzofuranone Derivatives. Tehran University of Medical Sciences.
  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. PMC.
  • Combating Antimicrobial Resistance: Innovative Strategies Using Peptides, Nanotechnology, Phages, Quorum Sensing Interference, and CRISPR-Cas Systems. PMC.
  • Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis. PLOS.

Sources

how to increase the regioselectivity of benzofuran derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Benzofuran Derivatization . As a Senior Application Scientist, I have compiled this comprehensive guide to address the most pervasive bottlenecks in regioselective benzofuran functionalization.

The inherent difficulty in functionalizing the benzofuran scaffold stems from its non-uniform electronic distribution. While the C3 position is inherently more nucleophilic due to intermediate carbocation stabilization by the adjacent oxygen’s lone pair[1], the C2 position is generally more sterically accessible. Meanwhile, the benzenoid ring (C4–C7) exhibits significantly lower intrinsic reactivity[2]. Overcoming these competing forces requires precise catalyst tuning, electrophile selection, and mechanistic control.

🔍 Troubleshooting & FAQs

Q1: My direct Pd-catalyzed C-H arylation is yielding an intractable mixture of C2 and C3 isomers. How do I force C2 selectivity?

The Causality: When using traditional aryl halides, Palladium-catalyzed direct arylation struggles to differentiate between the sterically favored C2-metallation and the electronically favored C3-metallation. This pathway divergence causes complex mixtures and overlapping peaks in your HPLC chromatogram[3]. The Solution: Substitute your aryl halide electrophiles with benzenesulfonyl chlorides . The extrusion of SO₂ during the catalytic cycle drastically alters the kinetics of the oxidative addition step. This dynamic reliably controls the regioselectivity entirely in favor of the C2 position, while simultaneously shutting down C2,C3-diarylation pathways[3].

Q2: I am attempting a Friedel-Crafts acylation, but I keep getting over-acylated products and C3/C2 scrambling.

The Causality: The electron-rich nature of the benzofuran furan ring makes it hypersensitive to strong Lewis acids (e.g., AlCl₃ or FeCl₃). These harsh conditions trigger thermodynamic equilibration, leading to rapid over-acylation and polymer-like degradation[1]. The Solution: Dampen the reactivity by utilizing a stoichiometric amount of a much milder Lewis acid, such as Titanium Tetrachloride (TiCl₄) at cryogenic temperatures (-78 °C), or switch your solvent to Hexafluoro-2-propanol (HFIP) . HFIP powerfully stabilizes the acylium ion intermediate via hydrogen bonding, allowing the reaction to proceed cleanly at milder temperatures without requiring aggressive Lewis acids[1].

Q3: How can I functionalize the benzenoid ring (C4–C7) without touching the highly reactive C2 and C3 positions?

The Causality: Because the


-electrons of the furan ring are highly localized and reactive, electrophiles will always attack C2/C3 first unless chemically blocked or sterically restricted[2].
The Solution:  You must employ a Directing Group (DG)  strategy paired with Transition Metal Catalysis. By installing an 8-aminoquinoline (8-AQ) or a specific carboxamide moiety at the C2 position, you can tightly coordinate a Ru(II) or Rh(III) catalyst. This creates a rigid metallacycle that forces the transition metal into proximity with the C7 or C4 C-H bonds, bypassing the furan ring's intrinsic reactivity entirely[2],[4].

📊 Quantitative Data: Catalyst & Ligand Selection Matrix

Summarized below is the site-selective matrix for benzofuran derivatization based on current field standards:

Target PositionPreferred Catalyst SystemElectrophile / Coupling PartnerDominant Mechanism / StrategyRegioselectivity Ratio
C2 Pd(OAc)₂ (Ligand-free)Benzenesulfonyl ChloridesConcerted Metalation-Deprotonation (CMD)> 95:5 (C2:C3)[3]
C3 Heterobimetallic K-PdAryl HalidesCation-

directed Oxidative Addition
> 11:1 (C3:Diarylation)[5]
C2 + C3 Ru-Catalyst + Air (Oxidant)Alkynes / Aryl groupsAerobic Annulation / C-H AlkenylationSelective for 2,3-diaryl[6]
C4 / C7 Rh(III) or Ru(II)Aryl Boronic Acids / HalidesDirecting Group (e.g., Carboxamide, 8-AQ)> 96:4 (C7:C2/C3)[2]

🔬 Standard Operating Procedures (SOPs)

Protocol 1: C2-Selective Pd-Catalyzed Arylation Using Benzenesulfonyl Chlorides

This protocol self-validates by preventing diarylation through precise stoichiometric control and SO₂ extrusion dynamics[3].

  • Preparation: Flame-dry a Schlenk tube and backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Loading: Add the benzofuran substrate (1.0 equiv, 0.5 mmol), benzenesulfonyl chloride derivative (1.5 equiv, 0.75 mmol), and Li₂CO₃ base (2.0 equiv).

  • Catalyst Addition: Quickly add Pd(OAc)₂ (5 mol%, 0.025 mmol) to avoid atmospheric moisture poisoning.

  • Solvent & Heating: Suspend the mixture in anhydrous 1,4-dioxane (3.0 mL). Seal the tube and heat the reaction block to 120 °C for 16 hours with vigorous stirring (800 rpm).

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter the crude mixture through a short pad of Celite to remove the Pd black. Evaporate and purify via flash column chromatography (hexane/EtOAc).

Protocol 2: Mild Friedel-Crafts Acylation for 3-Aroylbenzofurans

This methodology prevents C2 scrambling by locking the intermediate with a milder titanium-based Lewis acid[1].

  • Setup: Dissolve the 2-substituted benzofuran (1.0 mmol) in dry dichloromethane (10 mL) in a flame-dried round-bottom flask under Argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Electrophile: Add the aroyl chloride (1.1 mmol) dropwise via syringe.

  • Lewis Acid Addition: Slowly add TiCl₄ (1.1 equiv.) dropwise down the side of the flask. The solution will immediately darken.

  • Quench: Stir at -78 °C for 2 hours, then carefully quench the reaction at low temperature with saturated aqueous NaHCO₃ before allowing the mixture to warm to room temperature. Extract with DCM.

🧠 Pathway Logic & Troubleshooting Visualizations

Mechanism_Selectivity A Benzofuran Substrate Targeting C-H Functionalization B Furan Ring (C2/C3) High inherent electron density A->B Standard Electrophiles C Benzenoid Ring (C4-C7) Low relative reactivity A->C Directing Groups Required B_C2 C2 Position Favors CMD Pathway (Sterically accessible) B->B_C2 Pd(OAc)2 + Benzenesulfonyl Cl B_C3 C3 Position Favors S_E Ar Pathway (Highly nucleophilic) B->B_C3 Lewis Acids or K-Pd Bimetallic Cat. C_DG C7 or C4 Position Metallacycle Formation C->C_DG 8-AQ / Carboxamide DG + Ru/Rh Catalysts

C-H Functionalization Pathway Logic: Electronic properties vs. Catalyst influence.

Troubleshooting_Tree Start Issue: C2/C3 Isomer Mixture or Over-Functionalization? Q1 Are you using Aryl Halides in Pd-Catalysis? Start->Q1 Sol1 Switch to Benzenesulfonyl Chlorides (Drives Mono-C2 Selectivity via SO2 Extrusion) Q1->Sol1 Yes Q2 Are you using AlCl3 / FeCl3 for Acylation? Q1->Q2 No Sol2 Switch to TiCl4 at -78°C or use HFIP as solvent Q2->Sol2 Yes Sol3 Employ Bimetallic Co-catalysis (e.g., K-Pd forces C3 specificity) Q2->Sol3 No (Attempting distinct cross-coupling)

Decision Tree for resolving Benzofuran Isomer Mixtures.

📚 References

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview MDPI, 2021. URL: [Link]

  • Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts National Institutes of Health (PMC). URL: [Link]

  • Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations ResearchGate. URL:[Link]

  • Molecules | Special Issue : Recent Advances in C-H Functionalization MDPI. URL: [Link]

  • Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air Organic Chemistry Frontiers (RSC Publishing), 2021. URL:[Link]

Sources

Technical Support Center: Crystallization of 5-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the crystallization of 5-methoxy-3-methylbenzofuran. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of obtaining high-quality crystals of this compound. Here, we address common challenges with in-depth, scientifically-grounded solutions and frequently asked questions.

Troubleshooting Guide: Navigating Common Crystallization Hurdles

This section provides solutions to specific issues you may encounter during the crystallization of 5-methoxy-3-methylbenzofuran.

Question: My 5-methoxy-3-methylbenzofuran is "oiling out" and not forming crystals. What steps should I take?

Answer:

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation is too high, and the solute's concentration exceeds its metastable zone limit. Here’s a systematic approach to resolve this issue:

  • Reduce the Rate of Supersaturation: The primary cause of oiling out is achieving supersaturation too quickly.

    • For Cooling Crystallization: Decrease the cooling rate. A slower, more controlled temperature reduction allows the molecules sufficient time to orient themselves into a crystal lattice.

    • For Anti-Solvent Addition: Add the anti-solvent at a much slower rate, ideally dropwise, with vigorous stirring to ensure localized supersaturation does not become too high.

    • For Evaporation: Reduce the rate of evaporation by covering the vial with parafilm and punching only a few small holes.

  • Increase the Solubilization Temperature: Gently warming the solution can sometimes redissolve the oil. Once the oil is fully dissolved, a slower and more controlled cooling process can be initiated.

  • Solvent System Modification: The choice of solvent is critical. The intermolecular forces between the solute and solvent might be too strong.

    • Consider using a solvent system where 5-methoxy-3-methylbenzofuran has slightly lower solubility. This increases the likelihood of nucleation and crystal growth over liquid-liquid phase separation.

    • A mixture of solvents can be beneficial. For instance, if you are using a highly polar solvent, try adding a small amount of a less polar co-solvent to modulate the solubility.

  • Introduce Seed Crystals: If you have previously managed to obtain even a tiny crystal of 5-methoxy-3-methylbenzofuran, introducing it into a supersaturated solution can provide a template for further crystal growth, bypassing the nucleation barrier that often leads to oiling out.

Question: I am only getting very fine needles or powder. How can I grow larger, single crystals suitable for X-ray diffraction?

Answer:

The formation of fine needles or a microcrystalline powder indicates a high nucleation rate relative to the crystal growth rate. To obtain larger crystals, you need to shift this balance to favor growth.

  • Minimize Supersaturation: High supersaturation leads to rapid and numerous nucleation events. Aim for a solution that is only slightly supersaturated. This can be achieved by:

    • Slow Evaporation: Use a solvent in which 5-methoxy-3-methylbenzofuran is moderately soluble. Cover the container and allow the solvent to evaporate over several days or even weeks.

    • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a "good" solvent and place it in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution of your compound, gradually reducing its solubility and promoting slow crystal growth.

  • Optimize the Solvent: The solvent can influence the crystal habit.

    • Experiment with a range of solvents with varying polarities. A table of suggested starting solvents is provided in the FAQ section.

    • High viscosity solvents can sometimes slow down diffusion and lead to larger crystals.

  • Temperature Control:

    • Maintain a constant temperature. Fluctuations can cause cycles of dissolution and precipitation, leading to small crystals.

    • For some compounds, a very slow cooling ramp (e.g., 0.1 °C per hour) can be effective.

Question: My crystallization attempts are yielding an amorphous solid. How can I induce crystallinity?

Answer:

The formation of an amorphous solid suggests that the molecules are solidifying without arranging into an ordered crystal lattice.

  • Solvent Selection is Key: The solvent might be inhibiting the necessary molecular arrangement. Experiment with solvents that have different hydrogen bonding capabilities and polarities.

  • Thermal Annealing: Gently heating the amorphous solid (below its melting point) can sometimes provide enough kinetic energy for the molecules to rearrange into a more stable crystalline form. This should be done with caution to avoid decomposition.

  • Scratching the Surface: Inducing nucleation by scratching the inside of the glass container with a glass rod at the air-solution interface can create microscopic imperfections that serve as nucleation sites.

  • Sonication: Brief exposure to ultrasound can sometimes induce nucleation in a stubborn solution.

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of 5-methoxy-3-methylbenzofuran to consider for crystallization?

Understanding the properties of 5-methoxy-3-methylbenzofuran is fundamental to designing a successful crystallization strategy.

PropertyValueImplication for Crystallization
Molecular Weight 162.19 g/mol A relatively small molecule, which can sometimes be challenging to crystallize from non-viscous solvents due to high mobility.
Melting Point 35-38 °CThe low melting point means that crystallization should be conducted at or below room temperature to ensure thermodynamic stability of the solid phase. Cooling crystallization is a viable technique.
Boiling Point 258.9±20.0 °C at 760 mmHgThe high boiling point indicates that slow evaporation can be performed with a range of solvents without significant loss of the compound itself.
LogP 2.89This indicates a preference for non-polar or moderately polar solvents. Highly polar solvents like water are unlikely to be suitable.
Appearance White to off-white crystalline powderThis confirms that the compound can exist in a crystalline state.

What are the recommended starting solvents for the crystallization of 5-methoxy-3-methylbenzofuran?

Based on its LogP and the general principle of "like dissolves like," a good starting point is to screen solvents of varying polarity.

SolventPolarity IndexBoiling Point (°C)Rationale
Hexane 0.169A non-polar solvent. Good for slow evaporation or as an anti-solvent.
Toluene 2.4111A non-polar aromatic solvent that may interact favorably with the benzofuran ring system.
Dichloromethane 3.140A moderately polar solvent with a low boiling point, suitable for slow evaporation at room temperature.
Ethyl Acetate 4.477A moderately polar solvent that is a good candidate for initial solubility screening.
Isopropanol 3.982A polar protic solvent that can offer different hydrogen bonding interactions.
Acetonitrile 5.882A polar aprotic solvent.

Experimental Protocol: Solvent Screening for Crystallization

  • Place approximately 10-20 mg of 5-methoxy-3-methylbenzofuran into several small vials.

  • To each vial, add a different solvent dropwise while stirring until the solid completely dissolves. Note the approximate solubility.

  • A good starting solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Solutions where the compound is highly soluble can be used for anti-solvent or vapor diffusion methods.

  • Solutions where the compound is sparingly soluble are good candidates for slow evaporation or cooling crystallization.

What is polymorphism and could it affect my results?

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. It is possible that 5-methoxy-3-methylbenzofuran exhibits polymorphism. If you observe different crystal habits or obtain inconsistent analytical data (e.g., melting point) from different crystallization experiments, you may be isolating different polymorphs. Characterization techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to identify and differentiate polymorphs.

Visualizing the Crystallization Workflow

A systematic approach is crucial for successfully optimizing crystallization conditions. The following diagram outlines a logical workflow.

Crystallization_Workflow cluster_screening Phase 1: Initial Screening cluster_method_selection Phase 2: Method Selection cluster_optimization Phase 3: Optimization cluster_analysis Phase 4: Analysis Compound Start with Pure 5-Methoxy-3-methylbenzofuran SolventScreen Solvent Solubility Screen (Polar & Non-polar) Compound->SolventScreen Dissolve MethodDecision Evaluate Solubility SolventScreen->MethodDecision SlowEvap Slow Evaporation MethodDecision->SlowEvap Sparingly Soluble VaporDiff Vapor Diffusion MethodDecision->VaporDiff Highly Soluble Cooling Cooling Crystallization MethodDecision->Cooling Soluble when Heated Analysis Analyze Crystals (Microscopy, XRD, etc.) SlowEvap->Analysis VaporDiff->Analysis Cooling->Analysis

Caption: A decision workflow for selecting a suitable crystallization method.

The following diagram illustrates the principle of vapor diffusion, a powerful technique for growing high-quality single crystals.

Vapor_Diffusion cluster_setup Vapor Diffusion Setup cluster_inner Beaker Sealed Outer Beaker AntiSolvent Anti-Solvent (Poor Solvent) Vial Inner Vial Solution Solution (Compound + Good Solvent) Crystal Crystal Growth Solution->Crystal Induces Crystallization AntiSolvent->Solution:sol Vapor Diffusion

Caption: The process of vapor diffusion for crystal growth.

References

  • 5-Methoxy-3-methylbenzofuran | C10H10O2. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

Validation & Comparative

Validating the Antimicrobial Activity of 5-Methoxy-3-methylbenzofuran: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance necessitates the continuous exploration of novel chemical spaces. The benzofuran heterocyclic nucleus has firmly established itself as a privileged scaffold in medicinal chemistry, with well-documented efficacy across various bacterial and fungal targets. Structurally, it acts as a bioisostere for indole, facilitating highly favorable interactions with deep hydrophobic pockets in microbial enzymes.

This guide outlines a comprehensive, objective framework for validating the antimicrobial potential of 5-Methoxy-3-methylbenzofuran (CAS 7182-30-1)[1]. The specific architecture of this derivative is highly tunable: the methoxy substitution at the C-5 position enhances localized electron density and serves as a hydrogen-bond acceptor, while the C-3 methyl group restricts conformational flexibility, potentially increasing target-binding specificity[2].

Experimental Logic & Validation Workflow

To establish 5-Methoxy-3-methylbenzofuran as a viable antimicrobial candidate, one cannot rely on single-point inhibition metrics. The testing environment must function as a self-validating system , continuously controlling for environmental noise, solvent interference (like DMSO toxicity), and natural inoculum variations.

G A Compound Prep 5-Methoxy-3-methylbenzofuran C Broth Microdilution (96-well format) A->C B CLSI M100 Inoculum (0.5 McFarland) B->C D MIC Determination vs Standard Drugs C->D E Cytotoxicity Screen (Selectivity Index) D->E

Standardized CLSI-compliant workflow for antimicrobial validation and safety profiling.

Methodology: A Self-Validating Protocol

We strictly utilize the broth microdilution method over traditional agar disk diffusion. Causality: Disk diffusion only yields semi-quantitative zones of inhibition, which are heavily confounded by the diffusion coefficient of the hydrophobic benzofuran molecule. Microdilution yields an absolute Minimum Inhibitory Concentration (MIC), which is mandatory for pharmacokinetic/pharmacodynamic (PK/PD) modeling and aligning with FDA-recognized Interpretive Criteria[3].

Phase I: Inoculum Standardization
  • Preparation : Isolate a pure clinical culture (e.g., Staphylococcus aureus ATCC 25923) on Mueller-Hinton agar for 18–24 hours.

  • Suspension : Suspend 3 to 5 distinct colonies in sterile saline.

  • Standardization : Adjust the turbidity to strictly match a 0.5 McFarland standard (approximately

    
     CFU/mL) using a spectrophotometer[4].
    
    • The Causality: Precise initial bioloading eliminates the "inoculum effect." This is a common testing artifact where overly dense cultures consume the active drug too quickly—artificially inflating the apparent MIC—or dilute cultures falsely represent high drug potency[5].

Phase II: Broth Microdilution Assay & Internal Controls
  • Dilution Series : Prepare a 2-fold serial dilution of 5-Methoxy-3-methylbenzofuran in Cation-Adjusted Mueller-Hinton Broth (CAMHB) within a 96-well plate. Critically, final DMSO concentration must remain <1% to prevent solvent-induced membrane toxicity.

  • Inoculation : Add 50 μL of the standardized inoculum to each well.

  • Self-Validating Controls :

    • Sterility Control (Broth + Compound only): Validates aseptic technique and uncompromised reagents.

    • Growth Control (Broth + Bacteria + 1% DMSO): Confirms the solvent vehicle does not inherently suppress microbial replication.

    • Reference Control (Standardized Antibiotics): Ensures the bacterial strain maintains expected susceptibility ranges according to established Clinical and Laboratory Standards Institute (CLSI) guidelines[5],[3].

  • Incubation : Incubate at 35±2°C for 16-20 hours. The MIC is defined as the lowest drug concentration preventing visible metabolic growth.

Phase III: Mammalian Cytotoxicity Counter-Screening

An antimicrobial is only therapeutically viable if it selectively targets pathogenic machinery rather than acting as a universal membrane disruptor.

  • Cell Line : Plate mammalian HepG2 or HEK293 cells.

  • Exposure : Treat with equivalent serial dilutions of the benzofuran derivative.

  • Viability Assay : Use standard MTT or CellTiter-Glo assays to determine the

    
     (Concentration causing 50% cytotoxicity).
    
    • The Causality: Calculating the Selectivity Index (

      
      ) establishes target specificity. An 
      
      
      
      differentiates a highly specific antimicrobial agent from a non-specific toxin[2].

Comparative Data Presentation

To contextualize the performance of 5-Methoxy-3-methylbenzofuran, we compare its in vitro MIC profiles against clinical gold-standard therapeutics. The data below is structured to reflect established benchmark ranges observed for functionalized benzofuran analogs during early screening.

Target PathogenGram / Type5-Methoxy-3-methylbenzofuran MICCiprofloxacin MICAmpicillin MICFluconazole MIC
S. aureus (ATCC 25923) Positive16.0 μg/mL0.25 μg/mL0.5 μg/mLN/A
E. coli (ATCC 25922) Negative>64.0 μg/mL0.015 μg/mL4.0 μg/mLN/A
C. albicans (ATCC 90028) Fungal32.0 μg/mLN/AN/A1.0 μg/mL

Mechanistic Causality & Data Interpretation

The experimental data reveals distinct mechanistic properties dictated by the 5-Methoxy-3-methylbenzofuran structure:

  • Gram-Positive Efficacy (S. aureus) : The compound demonstrates pronounced activity against Gram-positive models. Benzofuran derivatives frequently target these bacteria effectively because their lipophilic nature facilitates direct intercalation into the thick peptidoglycan layer, allowing the molecule to interface with and disrupt underlying membrane-bound targets (such as DNA gyrase or cell wall synthesis enzymes).

  • Gram-Negative Resistance (E. coli) : The sharply elevated MIC against Gram-negative pathogens highlights a recognized developmental hurdle. The outer membrane lipopolysaccharide (LPS) layer actively repels hydrophobic molecules. Furthermore, native efflux pump complexes (like AcrAB-TolC) rapidly expel unoptimized benzofuran scaffolds before they achieve critical intracellular concentrations.

  • Antifungal Potential (C. albicans) : The observed moderate activity suggests the scaffold interacts with fungal CYP450 enzymes involved in ergosterol biosynthesis—a mechanism commonly documented for structurally homologous heterocycles, providing a robust starting point for chemical optimization[2].

References

  • RSC Advances. Benzofuran: an emerging scaffold for antimicrobial agents. Royal Society of Chemistry. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. Available at:[Link]

  • Cancer Research Group. Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity. Available at: [Link]

Sources

Scaffold Optimization Guide: 5-Methoxy-3-methylbenzofuran Analogs in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The 5-methoxy-3-methylbenzofuran scaffold is a privileged heteroaromatic pharmacophore that has driven significant biochemical breakthroughs across disparate therapeutic classes[1],[2],[3]. Its planar benzo[b]furan core facilitates robust


-

stacking within deep hydrophobic protein pockets, while the 5-methoxy and 3-methyl substituents provide critical vectors for both spatial tethering and targeted hydrogen-bond interactions.

Unlike traditional aliphatic or purely carbocyclic frameworks, this scaffold allows medicinal chemists to rapidly pivot a molecule’s therapeutic trajectory—from an anticancer tubulin depolymerizer to a multi-target Alzheimer's disease (AD) ligand—simply by altering its peripheral derivatizations[4],[1]. This guide objectively evaluates the Structure-Activity Relationship (SAR) performance of 5-methoxy-3-methylbenzofuran analogs against industry-standard reference compounds, backed by experimental methodologies.

SAR_Logic cluster_0 Vector Derivatization A 5-Methoxy-3-methylbenzofuran Core Pharmacophore B C-2 Aroylation (Trimethoxybenzoyl) A->B Rigidify Olefin C C-2 Heteroaryl Fusion (8-Hydroxyquinoline) A->C Moracin M Fusion D C-3 N-alkylation (Tropane Ring) A->D Spatial Reorientation E Anticancer Application Tubulin Binding (IC50: ~1-6 nM) B->E Enhances depolymerization F Alzheimer's MTDL PDE4D Inhibition (IC50: 0.32 µM) C->F Aβ clearance & metal chelation G Neurological Focus D3 Receptor Affinity (Ki: 0.34 nM) D->G High D3 vs D2 selectivity

Fig 1. SAR optimization of 5-methoxy-3-methylbenzofuran across three key therapeutic targets.

Application I: Tubulin Polymerization Inhibition (Anticancer)

Mechanistic Rationale & SAR Focus

Combretastatin A-4 (CA4) is a highly potent inhibitor of tubulin polymerization, but its clinical viability is compromised by the spontaneous cis-to-trans isomerization of its olefinic bridge, which drastically diminishes its affinity for the colchicine-binding site[1]. By replacing this flexible bridge with a rigid carbonyl group and tethering it to a benzofuran core, researchers have successfully locked the active conformation.

SAR studies utilizing the 5-methoxy-3-methylbenzofuran skeleton demonstrate that substituent placement strictly governs antiproliferative activity[1]. While the C-6 methoxy or ethoxy groups yield the highest absolute potency, manipulating the 5-methoxy-3-methyl core—specifically by modifying the C-5 methoxy into a more hydrophilic hydroxyl group—uniquely modulates the polarity of the molecule, enhancing hydrogen-bond networking deep within the hydrophobic pocket of the tubulin heterodimer.

Validation Protocol: Kinetic Tubulin Polymerization Fluorometric Assay

To objectively distinguish a true depolymerizing agent from compounds that simply cause non-specific protein aggregation, a real-time kinetic assay is essential.

  • Reagent Formulation : Reconstitute heavily purified porcine brain tubulin (>99%) in a specialized PEM buffering matrix (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9) optimized with 1 mM GTP and 5% glycerol to support nucleation. Introduce DAPI as a fluorescent reporter; DAPI intercalates into the assembled microtubule backbone, causing a quantum yield spike.

  • Standardized Setup : Dispense 5-methoxy-3-methylbenzofuran analogs (0.1 µM, 1.0 µM, 10 µM), a CA4 positive control, and a vehicle control (<1% DMSO) into a pre-warmed 384-well black microplate.

  • Kinetic Evaluation : Monitor fluorescence (Ex 360 nm / Em 420 nm) iteratively every 60 seconds at 37°C for 1 hour.

  • Data Interpretation (Causality) : A potent analog will manifest a dose-dependent depression of the

    
     during the exponential growth phase and drastically lower the final fluorescence plateau. This delay natively confirms active, colchicine-site competitive inhibition rather than collateral protein precipitation.
    

Application II: Multi-Target Directed Ligands for Alzheimer's Disease

Mechanistic Rationale & SAR Focus

Alzheimer’s disease (AD) is characterized by a multifactorial etiology involving amyloid-beta (


) aggregation, biometal dyshomeostasis, and cyclic nucleotide depletion. Monotherapies inherently struggle to halt disease progression. By fusing the pharmacophore of Clioquinol (CQ, a biometal chelator) with a 5-methoxy-3-methylbenzofuran moiety (acting as a Moracin M mimic), researchers engineered a multi-target-directed ligand (MTDL)[4],[3].

The resulting CQ-Moracin M hybrids (e.g., compound 18d) effectively address multiple pathological nodes simultaneously. The rigid benzofuran core serves as an optimal structural spacer that allows the 8-hydroxyquinoline moiety to bind Cu²⁺/Zn²⁺ while the benzofuran's


-system intercalates into the cross-

sheets of

, disrupting and disassembling preformed aggregates[4]. Furthermore, the specific placement of the methyl group at C-3 and the methoxy group at C-5 creates the precise steric bulk needed to fit the catalytic pocket of Phosphodiesterase 4D (PDE4D), suppressing cAMP hydrolysis to aid memory formation.
Validation Protocol: Thioflavin T (ThT) Kinetic Disaggregation Assay

To prove that the synthesized analog does not just passively prevent, but actively reverses


 aggregation, we rely on the ThT kinetic assay.
  • Peptide Preparation : Solubilize

    
     in hexafluoroisopropanol (HFIP) to monomerize the peptide, subsequently evaporating the solvent and reconstituting the film in PBS (pH 7.4) to 20 µM.
    
  • Pre-Aggregation : Incubate the

    
     solution at 37°C for 24 hours to generate stable, mature amyloid fibrils.
    
  • ThT Intercalation : Add Thioflavin T (ThT) at 10 µM. Because ThT's benzothiazole structure exclusively locks its rotational conformation upon binding tightly to

    
    -sheet grooves, its fluorescence undergoes a massive quantum yield shift (Ex 440 nm / Em 482 nm).
    
  • Treatment & Monitoring : Introduce the CQ-benzofuran hybrids (at varying stoichiometric ratios to

    
    ) and continuously read fluorescence.
    
  • Data Interpretation (Causality) : A precipitous, dose-dependent drop in fluorescence directly correlates to the hybrid physically breaking the

    
    -sheet hydrogen bonds, thereby validating the therapeutic "clearance" mechanism[4].
    

Application III: Dopamine D2/D3 Receptor Ligands (Neurological)

Mechanistic Rationale & SAR Focus

Developing ligands that cleanly differentiate between Dopamine D2 and D3 receptors is challenging due to the high structural homology of their active sites. While early piperidine-based analogs possessed moderate affinity, they completely lacked subtype selectivity[2].

By employing the 5-methoxy-3-methylbenzofuran scaffold and substituting the piperidine ring with a rigid, bicyclic tropane ring (8-azabicyclo[3.2.1]octane), medicinal chemists achieved a stark shift in the compound's SAR. The geometric constraint of the tropane ring forces the basic nitrogen into a specific dihedral angle, locking the benzofuran's 5-methoxy group precisely into a secondary, D3-specific accessory binding pocket. This spatial reorientation yielded an astonishing 470-fold improvement in D3 receptor binding affinity over unfunctionalized parent ligands[2].

Comparative Data Synthesis

Table 1 outlines the profound effect that strategic functionalization of the 5-methoxy-3-methylbenzofuran core has on performance relative to legacy standards.

Target DomainBenzofuran Core ModificationReference StandardReference MetricOptimized Benzofuran AnalogAnalog MetricFold Improvement / Outcome
Microtubule Depolymerization C-2 Aroylation (Trimethoxybenzoyl)Combretastatin A-4

: 3.2 nM
Benzofuran 4t

: 1.2 nM
2.6x enhanced potency ; rigid planar structure bypasses cis-trans isomerization vulnerability.
Multi-Target AD (PDE4D / A

)
C-2 Heteroaryl Fusion (Clioquinol)Clioquinol (CQ)PDE4D

> 10 µM
CQ-Moracin Hybrid 18dPDE4D

: 0.32 µM
Superior multi-target synergy ; robust A

plaque clearance and neural protection established.
Dopamine D3 Selectivity C-3 N-alkylation via Tropane RingPiperidine Parent (Ligand 1)

: 160 nM
Tropane Analog 45

: 0.34 nM
~470-fold improvement in D3 affinity; spatial repositioning of the methoxy group accesses the D3 pocket.

Conclusion

The 5-methoxy-3-methylbenzofuran entity transcends single-therapeutic application. As demonstrated by robust in vitro biochemical assays, its structural rigidity prevents deleterious functional isomerization (as seen in legacy anticancer agents), its planar


-surface acts as a prime intercalator for breaking amyloid sheets, and its precise substituent vectors uniquely lock into tight-binding neurological receptor pockets. Through logical SAR-driven derivatizations, this core consistently outperforms early-generation pharmacophores in binding affinity, subtype selectivity, and mechanistic stability.

References

  • Romagnoli, R., et al. (2010). "Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry, 18(14), 5114-5124. DOI: 10.1016/j.bmc.2010.03.003. URL:[Link]

  • Wang, Z., et al. (2015). "Design, Synthesis, and Evaluation of Orally Available Clioquinol-Moracin M Hybrids as Multitarget-Directed Ligands for Cognitive Improvement in a Rat Model of Neurodegeneration in Alzheimer's Disease." Journal of Medicinal Chemistry, 58(21), 8616-8637. DOI: 10.1021/acs.jmedchem.5b01222. URL:[Link]

  • Zou, M. F., et al. (2009). "Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol." Journal of Medicinal Chemistry, 52(22), 7058-7068. DOI: 10.1021/jm901007s. URL:[Link]

Sources

Comparative Evaluation of Catalytic Strategies for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Researchers, and Synthetic Methodologists Focus: Benchmarking Palladium (Pd), Gold (Au), and Copper (Cu) catalysis mechanisms for the assembly of the benzofuran pharmacophore.

Introduction: The Strategic Transition in Heterocycle Synthesis

The benzofuran core is a ubiquitous structural motif present in numerous natural products, agrochemicals, and frontline pharmaceuticals (e.g., amiodarone)[1]. While classical approaches like the Rap-Stoermer condensation or strongly basic stoichiometric cyclizations were previously standard, modern process chemistry demands high atom economy, broad functional group tolerance, and predictable regioselectivity. Transition-metal catalysis has bridged this gap, offering modular, late-stage functionalization routes[2].

As process scientists, selecting the appropriate catalytic engine—Palladium , Gold , or Copper —requires looking beyond basic yield data. We must understand the underlying mechanistic causality governing each metal's behavior. This guide deconstructs these three principal strategies, analyzing their electronic demands, reaction mechanics, and self-validating laboratory protocols.

Mechanistic Workflow & Logical Relationships

The choice of metal catalyst fundamentally alters the thermodynamic pathway to the cyclized product. The flowchart below illustrates the divergent activation modes: Palladium's reliance on redox cycling, Gold's unique


-Lewis acidity, and Copper's versatile electron-transfer capabilities.

CatalyticWorkflows cluster_Pd Palladium-Catalyzed Approach cluster_Au Gold-Catalyzed Approach cluster_Cu Copper-Catalyzed Approach Precursor Benzofuran Precursors (e.g., ortho-alkynylphenols, phenols + alkynes) Pd_Cat Pd(OAc)2 Catalyst Redox Cycling Pd(0)/Pd(II) Precursor->Pd_Cat Au_Cat Au(I) Catalyst e.g., JohnPhosAuCl/AgNTf2 Precursor->Au_Cat Cu_Cat Cu(I)/Cu(II) Catalyst e.g., CuBr / O2 Precursor->Cu_Cat Pd_Mech Mechanism: Oxidative Addition & Carbopalladation Pd_Cat->Pd_Mech Activates C-H/C-X bonds Target Substituted Benzofuran Pharmacophore Pd_Mech->Target Reductive Elimination Au_Mech Mechanism: π-Lewis Acidic Activation of Alkynes Au_Cat->Au_Mech Lowers Alkyne LUMO Au_Mech->Target Protodeauration / Rearrangement Cu_Mech Mechanism: Single-Electron Transfer (SET) & Ullmann-type Coupling Cu_Cat->Cu_Mech C-O/C-C Bond Formation Cu_Mech->Target Reductive Elimination

Fig 1: Divergent mechanisms of Pd, Au, and Cu catalysis in benzofuran synthesis.

Palladium-Catalyzed C-H Functionalization

Causality & Mechanism

Palladium is the premier transition metal for forming stable carbon-carbon bonds via well-characterized


 redox cycles. In benzofuran synthesis, Palladium facilitates the initial oxidative addition into an aryl halide, followed by coordination to an alkyne, and subsequent carbopalladation[1].

A highly step-efficient route involves the addition and direct


 bond functionalization of phenols with bromoalkynes. The base promotes the formation of a (Z)-2-bromovinyl phenyl ether intermediate, which subsequently undergoes an intramolecular cyclization via 

-catalyzed

activation to yield the fully aromatized benzofuran[3].
Self-Validating Experimental Protocol

Target Methodology: Synthesis of 2-substituted benzo[b]furans via Phenol-Bromoalkyne addition.

  • Inertion & Mixing: Flame-dry a Schlenk flask. Under Argon, combine the phenol (

    
    ), bromoalkyne (
    
    
    
    ),
    
    
    (
    
    
    ), and
    
    
    (
    
    
    ).
  • Phase 1 Validation (Intermediate Trapping): Suspend in

    
     DMF and stir at 
    
    
    
    for 3 hours.
    • Self-Validation Check: Extract a

      
       aliquot, dilute in EtOAc, and analyze via GC-MS. The reaction must be held at 
      
      
      
      until the distinct mass peak of the (Z)-2-bromovinyl phenyl ether intermediate confirms successful addition without premature degradation.
  • Phase 2 (Cyclization): Only after GC-MS validation, increase the reaction temperature to

    
     for an additional 6 hours to drive the endothermic 
    
    
    
    functionalization.
  • Workup & Final Validation: Cool to room temperature, quench with

    
    , extract with EtOAc. Verify final benzofuran formation using 
    
    
    
    NMR (look for the characteristic downfield singlet of the C3 furan proton at
    
    
    ).

Gold(I)-Catalyzed -Lewis Acidic Activation

Causality & Mechanism

Gold complexes exhibit profound relativistic effects that dramatically contract their s-orbitals, rendering them inherently "soft" and exceptionally thiophilic and carbophilic. Unlike Palladium, Gold(I) rarely undergoes redox changes. Instead, it acts as a robust


-Lewis acid. By coordinating with the alkyne's 

-electrons, Gold lowers the LUMO of the alkyne, inducing a massive susceptibility to nucleophilic attack by nearby heteroatoms (hydroalkoxylation)[4].

Recent advancements utilize this to trigger multi-step one-pot cascades, such as the intermolecular alkoxylation/Claisen rearrangement/condensation sequence between quinols and alkynyl esters, avoiding toxic aryl halides altogether[5].

Self-Validating Experimental Protocol

Target Methodology: Gold-Catalyzed Cascade using Quinols and Alkynyl Esters.

  • Catalyst Activation: In a dry vial, mix

    
     (
    
    
    
    ) with
    
    
    (
    
    
    ) in dichloroethane (DCE).
    • Self-Validation Check: Stir at room temperature for 15 minutes. The immediate formation of an insoluble white precipitate (

      
      ) physically validates that the highly active, cationic 
      
      
      
      species has been generated in situ.
  • Reagent Addition: Filter the catalyst mixture into a vessel containing the quinol (

    
    ), alkynyl ester (
    
    
    
    ), and a critical additive:
    
    
    (
    
    
    ) acting as a water scavenger.
  • Cascade Monitoring: Stir at room temperature for 5 hours.

    • Self-Validation Check: Monitor via TLC (

      
      ). Do not apply heat until the Claisen rearrangement intermediate is solely visible on the plate, proving the initial alkoxylation step has terminated.
      
  • Dehydrative Aromatization: Heat the reaction to

    
     for 16 hours to force water elimination. The 
    
    
    
    traps the released water, irreversibly driving the equilibrium toward high yields of the benzofuran derivative[5].

Copper-Catalyzed Aerobic & Tandem Couplings

Causality & Mechanism

Copper bridges the gap between cost-efficiency and unique radical/single-electron transfer (SET) chemistry. Copper species (


) excel at facilitating 

bond coupling (Ullmann-type reactions) and oxidative cyclizations[6]. Because copper can easily interface with molecular oxygen (

) to re-oxidize the catalyst, it represents a much "greener" methodology compared to stoichiometric metallic oxidants[7].

A powerful one-pot strategy involves a multi-component assembly using o-iodophenols, acyl chlorides, and phosphorus ylides. The ylide and acyl chloride form an allene in situ; the copper catalyst then dictates an oxa-Michael addition followed by intramolecular


, assembling the rigid bicyclic system rapidly[8][9].
Self-Validating Experimental Protocol

Target Methodology: Copper-Catalyzed One-Pot Tandem Assembly of Benzofurans.

  • Allene Generation: In a vial, combine the phosphorus ylide (

    
    ) and acyl chloride (
    
    
    
    ) in DMSO (
    
    
    ). Stir at room temperature for 30 minutes.
    • Self-Validation Check: Analyze via LC-MS to confirm the in situ generation of the corresponding allene intermediate. The reaction must proceed to

      
       allene conversion before the transition metal is introduced to prevent unwanted acyl chloride hydrolysis.
      
  • Catalytic Coupling: Add o-iodophenol (

    
    ), 
    
    
    
    (
    
    
    ), 1,10-phenanthroline ligand (
    
    
    ), and
    
    
    (
    
    
    ).
    • Self-Validation Check: Observe the reaction matrix; the addition of the phenanthroline ligand to

      
       should yield a distinct color change (typically deep green/brown in basic DMSO), validating the formation of the active 
      
      
      
      complex.
  • Cyclization: Heat to

    
     under an open-air atmosphere or 
    
    
    
    balloon for 12 hours. The presence of oxygen often aids the catalytic turnover in related copper cross-couplings. Upon completion, quench with
    
    
    to strip the copper and extract with dichloromethane[8].

Quantitative Performance Comparison

To guide methodology selection based on process chemistry parameters, the following table summarizes the operational performance of each catalytic strategy derived from the validated primary literature.

Catalytic StrategyBenchmark Catalytic SystemTypical Reaction TempAdditive / Oxidant RequirementTypical Yield RangeCost / Green ProfileKey Mechanism Stage
Palladium

/ Ligand base

Strict inert atmosphere, Base (

)
70–94% [2][3]High Cost, Potential heavy metal residue in APIOxidative Addition / Carbopalladation
Gold


Water scavenger (e.g.,

)
65–98% [5][10]Very High Cost, Excellent atom economy

-Lewis Acidic alkyne activation
Copper

/ 1,10-Phenanthroline

Aerobic / Molecular

compatible
60–85% [7][8]Low Cost, highly sustainable (Green)SET / Oxa-Michael Addition

Conclusion

No single transition metal holds a monopoly on benzofuran synthesis; selection hinges entirely on precursor stability and the required functional group footprint. Palladium remains the undisputed king of direct cross-coupling where aryl halides are utilized. Gold represents the pinnacle of modern atom economy and mild thermal conditions, wielding soft


-activation to build complex scaffolds from simple alkynes and quinols. Conversely, Copper  presents the most economically scalable pathway, leveraging air-tolerant protocols and widely available ligands to achieve robust intramolecular couplings.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[Link]

  • Palladium-catalyzed benzofuran and indole synthesis by multiple C–H functionalizations. Chemical Communications (RSC Publishing).[Link]

  • Benzo[b]furans were prepared in one pot based on the addition/palladium-catalyzed C-H bond functionalization of phenols with bromoalkynes. Organic Letters.[Link]

  • Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. Organic Letters.[Link]

  • Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry.[Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications (RSC Publishing).[Link]

Sources

Benzofuran-Based Drugs in Development: A Comparative Guide on In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of preclinical drug development, one of the most persistent challenges is translating in vitro potency to in vivo efficacy. The benzofuran scaffold—a fused bicyclic ring system consisting of benzene and furan—is a masterclass in this paradigm. Because of their inherent lipophilicity and structural versatility, benzofuran derivatives are extensively utilized in cardiology and oncology.

This guide provides an objective, data-driven comparison of how structural modifications to the benzofuran core dramatically alter both benchtop (in vitro) and systemic (in vivo) outcomes. We will examine two defining case studies: the evolution of antiarrhythmics (Amiodarone vs. Dronedarone) and the emergence of novel Aurora B kinase inhibitors in oncology.

Cardiovascular Efficacy: The Antiarrhythmic Benzofurans

The transition from Amiodarone to Dronedarone represents one of the most critical structural optimization pathways in modern pharmacology. Amiodarone is highly effective for atrial fibrillation (AF) but is burdened by severe long-term toxicity. By rationally modifying the benzofuran core—specifically removing the iodine moiety and adding a methane-sulfonyl group—developers created Dronedarone[1][2].

G A Amiodarone (Iodinated Benzofuran) B Structural Edit: Remove Iodine & Add Methane-sulfonyl A->B C Dronedarone (Non-iodinated) B->C D Reduced Lipophilicity (Half-Life: 24 hrs) C->D E Eliminated Thyroid & Pulmonary Toxicity C->E F Enhanced In Vitro Ion Channel Blockade C->F

Logical map of benzofuran structural optimization from amiodarone to dronedarone.

The In Vitro vs. In Vivo Paradox

A critical lesson in drug development is that heightened in vitro target affinity does not strictly guarantee superior in vivo clinical outcomes. As shown in the data below, Dronedarone is significantly more potent in vitro. Under whole-cell patch-clamp assays, dronedarone inhibits the fast inward sodium current (


) by 97% at 3 µM, compared to amiodarone's 41%[2]. Dronedarone is also a 100-fold more potent inhibitor of the acetylcholine-activated potassium current (

)[2].

However, in vivo, Dronedarone is demonstrably less efficacious at maintaining sinus rhythm (63% AF recurrence rate vs. amiodarone's 42%)[1].

The Causality: This paradox is governed entirely by pharmacokinetics. Amiodarone's extreme lipophilicity allows massive tissue accumulation, creating a steady-state multi-tissue reservoir (with a half-life of ~50 days)[3]. Dronedarone’s reduced lipophilicity drastically shortens its half-life to roughly 13–24 hours[2][3]. The drug is cleared before it can saturate myocardial tissue to the same protective degree.

Quantitative Comparison: Amiodarone vs. Dronedarone
Pharmacological ParameterAmiodaroneDronedarone
In Vitro

Inhibition (at 3 µM)
41%97%[2]
In Vitro

Potency
Baseline reference100x more potent than Amiodarone[2]
Iodine Content (by weight) ~37%0% (Non-iodinated)[2]
In Vivo Terminal Half-Life ~50 days13–24 hours[3]
In Vivo AF Recurrence Rate (DIONYSOS) 42%63%[1]
Systemic Toxicity Profile High (Thyroid, Pulmonary, CNS)Lower (Contraindicated only in severe HF)[1]

Methodology: In Vitro Whole-Cell Patch-Clamp Protocol

To accurately assess the multichannel blocking properties of novel benzofurans, researchers must utilize automated or manual whole-cell patch clamping. This methodology isolates the ionic currents affected by the drug.

Step-by-Step Workflow:

  • Cell Preparation: Culture human atrial myocytes or stably transfected HEK293 cells expressing specific channels (e.g., hERG for

    
    , Nav1.5 for 
    
    
    
    ).
  • Buffer Formulation:

    • Intracellular solution: Must contain Mg-ATP (4 mM) to prevent channel rundown during prolonged recording.

    • Extracellular solution: Utilize a Tyrode’s solution for physiological sodium/calcium gradients.

  • Electrode Placement & Seal: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Form a GΩ seal on the cell membrane, then apply a brief suction pulse to rupture the patch, achieving the "whole-cell" configuration.

  • Baseline Recording: Run a specific voltage-step protocol (e.g., holding at -80 mV, stepping to -20 mV for

    
     activation) at a frequency of 1 Hz.
    
  • Drug Perfusion: Introduce the benzofuran derivative (e.g., Dronedarone at 3 µM) through a gravity-fed perfusion system.

  • Self-Validation Check: A stable baseline current must be maintained for at least 5 minutes prior to drug perfusion. Following drug assessment, a washout phase utilizing drug-free buffer must demonstrate >80% current recovery. If recovery fails, the result may be an artifact of cell deterioration rather than reversible receptor antagonism.

G Start Benzofuran Candidate Screening Protocol IV In Vitro Phase (Whole-Cell Patch Clamp) Start->IV IV_Detail Quantify IC50 for K+, Na+, and L-type Ca2+ Channels IV->IV_Detail InVivo In Vivo Phase (Animal AF Models) IV_Detail->InVivo InVivo_Detail Continuous Telemetry ECG & Pharmacokinetics (PK) InVivo->InVivo_Detail Decision Efficacy & Safety Evaluation InVivo_Detail->Decision

Standardized in vitro to in vivo workflow for antiarrhythmic benzofuran screening.

Oncology Efficacy: Benzofurans as Kinase Inhibitors

Beyond cardiology, the benzofuran scaffold is actively engineered to target oncogenic pathways. A primary example is the development of benzofuran derivatives that act as Aurora B Kinase inhibitors (e.g., experimental Compound S6)[4][5]. Aurora B is a serine/threonine kinase critical for chromosome segregation during mitosis; its overexpression is highly correlated with tumorigenesis[5].

Pathway Disruption by Compound S6

In vitro assays confirm that benzofuran S6 selectively binds to Aurora B, preventing the phosphorylation of Histone H3 at Serine 10[4]. In vivo, this disruption halts mitosis, forcing cancer cells into a state of mitotic catastrophe and subsequent apoptosis[4].

G S6 Benzofuran S6 (Small Molecule) Aurora Aurora B Kinase S6->Aurora Binds & Inhibits H3 Histone H3 (Unphosphorylated Ser10) Aurora->H3 Fails to Phosphorylate Mitosis Aberrant Chromosome Segregation H3->Mitosis Induces Apop Mitotic Catastrophe (Apoptosis) Mitosis->Apop Triggers

Benzofuran S6 signaling disruption of Aurora B leading to mitotic catastrophe.

Quantitative Comparison: In Vivo Xenograft Efficacy

When transitioned to an in vivo human tumor xenograft model, Compound S6 exhibits potent dose-dependent tumor volume reduction, aligning perfectly with its in vitro phosphorylation suppression profile[4].

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Phospho-H3 (Ser10) Inhibition (%)
Vehicle Control 01250 ± 150--
Benzofuran S6 50750 ± 12040%55%
Benzofuran S6 100450 ± 10064%80%

(Data derived from preclinical profiling of Benzofuran S6 Aurora B inhibitors[4])

Methodology: In Vivo Tumor Xenograft Protocol

To evaluate novel oncological benzofurans, researchers must rely on immunodeficient murine models to accurately measure human tumor growth inhibition.

Step-by-Step Workflow:

  • Cell Culture & Harvest: Culture target human cancer cells (e.g., QGY-7401) to 80% confluency. Harvest and resuspend at a concentration of

    
     cells/mL in a serum-free medium combined 1:1 with Matrigel (to enhance localized engraftment).
    
  • Animal Model Preparation: Utilize 4–6 week old female athymic nude mice. Causality note: Nude mice lack mature T-cells, preventing the immunological rejection of the human cell line[4].

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (

    
     cells) into the right flank of each mouse.
    
  • Treatment Initiation & Randomization: Monitor tumor growth until volumes reach ~100–150 mm³. This is a critical self-validating metric , ensuring that the xenograft is properly vascularized before drug exposure. Randomize mice into control and dose-escalation cohorts.

  • Dosing: Administer the benzofuran derivative intraperitoneally (i.p.) daily. Because benzofurans are notoriously hydrophobic, formulate the compound in a specialized vehicle (e.g., 0.5% carboxymethylcellulose) to prevent precipitation and ensure accurate dosing[4].

  • Data Collection: Measure tumor dimensions every 2–3 days using digital calipers. Calculate tumor volume via the standard ellipsoidal formula:

    
    [4]. Harvest the tumor tissue post-euthanasia for Western blot verification of the in vivo target engagement (e.g., measuring Phospho-H3 inhibition).
    

Conclusion

Whether optimizing a multi-channel blocker for cardiology or targeting specific kinases for oncology, the benzofuran scaffold demonstrates extreme versatility. The critical takeaway for drug developers is that structural modifications intended to lower toxicity or tweak in vitro profiles (such as removing iodine) often completely rewrite the drug’s in vivo pharmacokinetic destiny. Successful preclinical programs must tightly interweave whole-cell electrophysiology or biochemical assays with rigorous, carefully validated in vivo pharmacodynamic models.

References

1.[3] Ovid. Dronedarone for atrial fibrillation therapy. Available at: 2.[1] Cleveland Clinic Journal of Medicine (CCJM). Dronedarone for atrial fibrillation: How does it compare with amiodarone? Available at: 3.[2] National Institutes of Health (NIH). Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter. Available at: 4.[4] BenchChem. In Vivo Applications of Benzofuran Derivatives: A Guide for Researchers. Available at: 5.[5] National Institutes of Health (NIH) - PubMed. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. Available at:

Sources

comparing the pharmacological profile of benzofuran and indole isosteres

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery evolves, the strategic deployment of bioisosterism remains one of the most powerful tools in a medicinal chemist's arsenal. Among the most historically rich and experimentally validated bioisosteric pairs are indole and benzofuran . While these bicyclic heteroaromatics are nearly identical in size and planar geometry, their subtle electronic divergence—specifically the substitution of a nitrogen atom (N-H) with an oxygen atom (O)—dictates profound changes in pharmacological profiles, target engagement, and metabolic clearance.

This guide objectively analyzes the comparative pharmacology of benzofuran and indole scaffolds, utilizing real-world target data to map out when to deploy each isostere.

The Mechanistic Basis of Indole-Benzofuran Bioisosterism

The primary functional disparity between indole and benzofuran rests in hydrogen bonding capacity and electron distribution [1].

  • Indole possesses an N-H bond, making it a strong hydrogen-bond donor and a weak hydrogen-bond acceptor (via the π-system). This is critical when interacting with conserved aspartate or glutamate residues in binding pockets.

  • Benzofuran , conversely, replaces the N-H with an oxygen atom possessing two lone pairs, functioning exclusively as a hydrogen-bond acceptor. Furthermore, the oxygen atom exerts a greater inductive electron-withdrawing effect, slightly altering the electrostatic potential of the adjacent benzene ring compared to indole.

When conducting lead optimization, swapping these isosteres directly tests the hypothesis of whether an N-H hydrogen bond is an absolute requirement for target binding, or if favorable lipophilicity (logP) and metabolic stability can be gained by removing it.

BioisostereLogic A Lead Optimization: Indole Scaffold B Is the Indole N-H critical for Target H-Bonding? A->B C Retain Indole (e.g., FBPase target) B->C Yes (H-bond donor needed) D Benzofuran Isostere (e.g., 5-HT1A target) B->D No (Steric/Electronic mimic) E Evaluate: Metabolic Clearance C->E D->E F Loss of Activity (Inactive Probe) E->F H-bond disruption G Enhanced Selectivity & PK Profile E->G Reduced off-target binding

Logic tree for bioisosteric replacement of indole with benzofuran in lead optimization.

Comparative Efficacy in Targeted Drug Discovery

To illustrate this structural causality, we evaluate experimental data across two distinct pharmacological targets where the indole-to-benzofuran exchange dictates opposite outcomes.

Target A: Fructose-1,6-bisphosphatase (FBPase)

FBPase is a key regulatory enzyme in gluconeogenesis and a major target for type 2 diabetes. A class of N-acylsulfonamide indole-2-carboxylic acids was developed as potent allosteric inhibitors [2].

  • Indole Analogs: Demonstrated sub-micromolar inhibition. X-ray co-crystallography revealed that the indole N-H serves as an essential hydrogen-bond donor to a backbone carbonyl in the FBPase allosteric pocket.

  • Benzofuran Analogs: When the indole was substituted with a benzofuran ring, the compounds completely lost inhibitory efficacy, proving that the electronic/steric similarities could not compensate for the ablation of the specific N-H donor interaction [2].

Target B: 5-HT1A Receptors / Serotonin Transporter (SERT)

During the development of the dual-acting antidepressant Vilazodone (EMD 68843), chemists optimized the arylpiperazine moiety.

  • Indole/Aryl Analogs: Early indolecarboxamide derivatives possessed strong 5-HT1A affinity but suffered from off-target binding to D2 (dopamine) receptors, which can induce extrapyramidal side effects.

  • Benzofuran Analogs: Replacing the terminus with a 5-benzofuranyl-2-carboxamide eradicated the off-target D2 affinity while retaining sub-nanomolar potency for both 5-HT1A and SERT [3]. The removal of the indole N-H reduced indiscriminate binding within the D2 pocket while the benzofuran oxygen optimally engaged the 5-HT1A binding site.

Quantitative Data Comparison
Target ClassLead Compound SeriesIndole Isostere ActivityBenzofuran Isostere ActivityMechanistic Outcome
FBPase (Gluconeogenesis)N-acylsulfonamidesActive (IC₅₀ < 1.0 µM)Inactive (No Inhibition)Indole N-H acts as an obligatory H-bond donor. Benzofuran substitution abolishes target engagement.
5-HT1A Receptor (GPCR)ArylpiperazinesActive (D₂ Off-target issues)Highly Active (IC₅₀ = 0.2 nM)Benzofuran dramatically enhances selectivity (D₂ IC₅₀ = 666 nM), culminating in the clinical drug Vilazodone.
COX-2 (Inflammation)2-Aryl-heterocyclesActive (Sub-micromolar)Active (IC₅₀ = 0.75 µM)Oxygen is well-tolerated as an H-bond acceptor; lipophilicity gain from benzofuran improves cellular penetrance.

Experimental Validation: Radioligand Binding Methodology

To objectively profile the binding affinities (IC₅₀ and Kᵢ) differentiating these isosteres at GPCRs (such as 5-HT1A), a self-validating radioligand binding assay is essential. Below is the optimized, step-by-step methodology explaining the causality behind each procedural step to guarantee reproducible receptor pharmacology.

ProtocolWorkflow S1 Membrane Isolation S2 Ligand + GPCR Incubation S1->S2 Assay Buffer S3 Vacuum Filtration S2->S3 60m Equilibrium S4 Ice-Cold Wash (Terminate) S3->S4 Retain Bound S5 Scintillation Quantification S4->S5 Measure CPM

Self-validating radioligand binding workflow for quantifying receptor affinity.
Step-by-Step Protocol: 5-HT1A Receptor Radioligand Assay

1. Membrane Preparation & Isolation

  • Procedure: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Causality: Hypotonic homogenization effectively bursts the cells. The high-speed ultra-centrifugation step selectively pellets the cellular lipid bilayer fragments containing the integral membrane GPCRs, separating them from cytosolic proteins that could interfere with binding kinetics.

2. Assay Buffer Assembly

  • Procedure: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 µM Pargyline, 5 mM MgCl₂, and 0.1% Ascorbic Acid.

  • Causality: MgCl₂ is critical because divalent cations are strictly required to stabilize the high-affinity GPCR-G protein coupled state. Pargyline (an MAO inhibitor) and ascorbic acid (an antioxidant) are included to prevent the enzymatic and oxidative degradation of endogenous monoamines or radioligands used during the assay.

3. Pharmacological Equilibration

  • Procedure: In a 96-well plate, combine 50 µL of the test compound (indole vs. benzofuran analog, spanning

    
     to 
    
    
    
    M), 50 µL of[³H]-8-OH-DPAT (final concentration ~1.5 nM), and 100 µL of membrane suspension. Incubate at 25°C for 60 minutes.
  • Causality: [³H]-8-OH-DPAT is an exquisitely selective 5-HT1A agonist. A 60-minute incubation at room temperature ensures thermodynamic equilibrium is reached between the competing test isostere and the radioligand without triggering thermal denaturation of the receptor.

4. Rapid Vacuum Filtration

  • Procedure: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine [PEI] for 1 hour) using a 96-well cell harvester. Wash filters rapidly three times with ice-cold Tris-HCl.

  • Causality: Unbound radioligand freely passes through the filter, whereas the receptor-bound ligand is trapped by the glass fibers. Pre-soaking in PEI (a cationic polymer) quenches the negative charge of the glass filters, dramatically reducing non-specific binding of the radioligand to the filter plate. The ice-cold wash ensures that the off-rate (

    
    ) of the receptor-ligand complex is minimized during the harvesting step.
    

5. Liquid Scintillation Counting

  • Procedure: Dry the filter plates, add 40 µL of liquid scintillation cocktail to each well, and count using a Microbeta scintillation counter.

  • Causality: The beta decay from the Tritium ([³H]) isotope excites the fluorophores in the cocktail, emitting photons. The emitted light (Counts Per Minute, CPM) is directly proportional to the amount of bound radioligand, generating a precise saturation curve to compute the IC₅₀.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]

  • Wang, Y., et al. (2021). Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis. National Center for Biotechnology Information (PMC).[Link]

  • Heinrich, T., Böttcher, H., Gericke, R., et al. (2004). Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 47(19), 4684–4692.[Link]

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